beta-D-Ribopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316622 | |
| Record name | β-D-Ribopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-60-8 | |
| Record name | β-D-Ribopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Ribopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Ribopyranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | β-D-Ribopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-RIBOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X539P7H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of β-D-Ribopyranose in Cellular Metabolism and Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological significance of β-D-ribopyranose, the most abundant anomer of D-ribose in aqueous solution. While its five-membered ring counterpart, β-D-ribofuranose, is the form directly incorporated into essential biomolecules such as RNA and ATP, the pyranose form serves as the primary precursor, making its study critical for understanding fundamental cellular processes. This document details the metabolic pathways involving ribose, presents quantitative data on its isomeric distribution, outlines experimental protocols for its analysis, and provides visualizations of key biological pathways.
The Biological Significance of D-Ribose and the Central Role of the β-Pyranose Anomer
D-ribose, a five-carbon aldose sugar, is indispensable for life. It is a fundamental component of nucleotides, which are the building blocks of nucleic acids (RNA) and serve as the cell's energy currency (ATP).[1][2] D-ribose also forms the backbone of other vital molecules, including coenzymes like NADH and FADH2.[3]
In aqueous solution, D-ribose exists as an equilibrium mixture of five tautomers: the open-chain aldehyde form and four cyclic hemiacetal forms—α- and β-D-ribofuranose (five-membered rings) and α- and β-D-ribopyranose (six-membered rings).[4] At room temperature, the pyranose forms are thermodynamically more stable and therefore predominate.[5][6]
Table 1: Equilibrium Distribution of D-Ribose Anomers in Aqueous Solution at Room Temperature [7]
| Anomer | Ring Size | Relative Abundance (%) |
| β-D-Ribopyranose | 6-membered | 59 |
| α-D-Ribopyranose | 6-membered | 20 |
| β-D-Ribofuranose | 5-membered | 13 |
| α-D-Ribofuranose | 5-membered | 7 |
| Open-chain (aldehyde) | - | 0.1 |
The biological paradox is that while β-D-ribopyranose is the most abundant isomer, it is the less stable β-D-ribofuranose that is the biologically active form in nucleic acids and other key biomolecules.[5][8] This necessitates a cellular mechanism for the interconversion of these anomers, highlighting the importance of β-D-ribopyranose as the primary cellular reservoir for the synthesis of the furanose form.
Metabolic Pathways Involving Ribose
The synthesis and utilization of ribose are central to cellular metabolism. The primary pathway for de novo ribose synthesis is the Pentose (B10789219) Phosphate Pathway (PPP), while salvage pathways allow for the recycling of ribose from the degradation of nucleotides.
The Pentose Phosphate Pathway (PPP): The Primary Source of Ribose
The PPP is a major metabolic pathway that runs parallel to glycolysis, converting glucose-6-phosphate into pentose phosphates.[9] The PPP has two main phases:
-
Oxidative Phase: This phase is irreversible and generates two molecules of NADPH for each molecule of glucose-6-phosphate that is converted to ribulose-5-phosphate. NADPH is crucial for reductive biosynthesis and for protecting the cell from oxidative stress.[6]
-
Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. A key enzyme in this phase is ribose-5-phosphate (B1218738) isomerase , which converts ribulose-5-phosphate to ribose-5-phosphate, the direct precursor for nucleotide synthesis.[1][10]
The flux through the PPP is tightly regulated to meet the cell's demands for NADPH and ribose-5-phosphate.[11] The rate-limiting enzyme of the oxidative phase, glucose-6-phosphate dehydrogenase, is allosterically inhibited by NADPH.[6]
The Gateway to Nucleotide Synthesis: Activation of Ribose-5-Phosphate
Ribose-5-phosphate produced by the PPP is activated to 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme PRPP synthetase .[8] This reaction consumes ATP and is a critical control point in nucleotide biosynthesis.[12] PRPP is the activated form of ribose that is used in both de novo and salvage pathways for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[13]
Table 2: Kinetic Parameters of Human Phosphoribosylpyrophosphate Synthetase [12]
| Substrate | KM (μM) |
| Ribose-5-phosphate | 33 |
| MgATP | 14 |
The Interconversion of Ribose Anomers: The Role of D-Ribose Pyranase
For the ribose derived from the PPP or external sources to be utilized for nucleotide synthesis, it must be in the furanose form. The enzyme D-ribose pyranase catalyzes the interconversion between β-D-ribopyranose and β-D-ribofuranose.[3] This isomerase plays a crucial role in making the abundant pyranose form of ribose available for phosphorylation by ribokinase and subsequent entry into the metabolic pathways.
Nucleotide Salvage Pathways
In addition to de novo synthesis, cells can recycle nucleobases and nucleosides from the degradation of DNA and RNA through salvage pathways.[14] These pathways utilize PRPP to convert free bases back into nucleotides, thus conserving energy.[15] The availability of ribose, and by extension β-D-ribopyranose, is therefore also critical for the efficiency of these recycling processes.
Signaling Pathways and Experimental Workflows
The metabolic pathways involving ribose are interconnected with other cellular processes and their study requires sophisticated analytical techniques.
Signaling Pathway: The Pentose Phosphate Pathway and Nucleotide Synthesis
The following diagram illustrates the central role of the Pentose Phosphate Pathway in generating ribose-5-phosphate for the synthesis of PRPP, the activated form of ribose required for both de novo and salvage pathways of nucleotide synthesis.
Experimental Workflow: Analysis of Ribose Anomers
The quantitative analysis of ribose anomers is crucial for understanding their metabolic roles. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for separating and quantifying these isomers.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of ribose and its metabolites.
Protocol for the Separation and Quantification of Ribose Anomers by HPLC
This protocol provides a general framework for the analysis of ribose anomers using HPLC. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
1. Sample Preparation:
- For cellular extracts, quench metabolism rapidly by adding ice-cold methanol (B129727) (-20°C or colder).
- Homogenize the sample and centrifuge to pellet proteins and cellular debris.
- Collect the supernatant containing the metabolites.
- For plasma or other biological fluids, perform protein precipitation (e.g., with acetonitrile (B52724) or trichloroacetic acid) followed by centrifugation.
- The supernatant can be directly injected or subjected to a drying and reconstitution step to concentrate the sample.
2. HPLC System and Column:
- Use an HPLC system equipped with a refractive index (RI) detector or a UV detector (for derivatized sugars). Mass spectrometry (MS) can also be used for enhanced specificity and sensitivity.
- A suitable column for carbohydrate analysis is an amino-propyl or amide-bonded silica (B1680970) column.[16] A chiral column, such as Chiralpak AD-H, can be used for the simultaneous separation of enantiomers and anomers.[17]
3. Mobile Phase and Gradient:
- A typical mobile phase for amino-propyl columns is a mixture of acetonitrile and water (e.g., 80:20 v/v).[16]
- Isocratic elution is often sufficient for the separation of simple sugars.
4. Detection and Quantification:
- Detect the separated anomers using an RI detector. If the sugars are derivatized with a UV-absorbing or fluorescent tag, use a UV or fluorescence detector.
- Quantify the anomers by comparing their peak areas to a standard curve generated from known concentrations of pure ribose.
Protocol for the Analysis of Ribose by Capillary Electrophoresis (CE)
CE offers high resolution and requires minimal sample volume for the analysis of carbohydrates.
1. Sample Preparation:
- Prepare samples as described for HPLC.
- Since carbohydrates are neutral, they must be derivatized with a charged molecule or complexed with borate (B1201080) to enable their migration in an electric field.[18]
- A common derivatization agent is 8-aminopyrene-1,3,6-trisulfonate (APTS), which adds a fluorescent tag and a negative charge.
2. CE System and Capillary:
- Use a CE instrument with a laser-induced fluorescence (LIF) detector if using a fluorescent derivatizing agent.
- Use a fused-silica capillary.
3. Electrolyte (Running Buffer):
- The composition of the electrolyte will depend on the derivatization method. For borate complexation, a sodium borate buffer is used.
4. Separation and Detection:
- Apply a high voltage across the capillary to separate the analytes based on their charge-to-size ratio.
- Detect the migrating analytes using the appropriate detector.
5. Data Analysis:
- Identify the peaks based on their migration times compared to standards.
- Quantify the analytes based on their peak areas.
Conclusion
β-D-Ribopyranose, as the most abundant anomer of D-ribose in solution, represents a critical metabolic reservoir for the synthesis of the biologically active β-D-ribofuranose. A thorough understanding of the equilibrium between these anomers, the metabolic pathways that produce and consume ribose, and the analytical techniques to study them is paramount for researchers in cellular metabolism, drug development, and related fields. The methodologies and data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of this essential monosaccharide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of ribose carbon chemical shift tensors for A-form RNA by liquid crystal NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DOT — NetworkX 3.6.1 documentation [networkx.org]
- 13. D-Ribose pyranase - Wikipedia [en.wikipedia.org]
- 14. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]
- 16. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000283) [hmdb.ca]
A Technical Guide to the Natural Sources and Biosynthesis of beta-D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose, a pentose (B10789219) sugar, is a fundamental building block for life, forming the backbone of ribonucleic acid (RNA) and serving as a key component of essential biomolecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2][3] It also constitutes a part of vital coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide phosphate (B84403) (NADP).[4] In aqueous solutions, D-ribose exists as an equilibrium mixture of different isomers. The most abundant of these is beta-D-Ribopyranose, a six-membered ring structure, which accounts for approximately 59% of the total ribose forms.[4] This guide provides an in-depth exploration of the natural origins and the intricate biosynthetic pathways of this compound, tailored for professionals in research and drug development.
Natural Sources of this compound
D-ribose is ubiquitously present in all living cells as a component of nucleic acids and other essential molecules.[2] While it can be synthesized endogenously from glucose, it is also found in various natural sources.[2] The concentrations in food are generally low. Notable dietary sources include:
-
Brewer's Yeast: Recognized as a rich source due to its high concentration of RNA.[2][5]
-
Fruits and Vegetables: Ripe produce contains small quantities of ribose.[2][5]
Commercial production of D-ribose for supplements and research primarily relies on the fermentation of glucose by genetically modified microorganisms, such as Bacillus subtilis.[4][6] This method allows for high-yield production, with concentrations reaching up to 90 g/L from 200 g/L of glucose.[4]
Table 1: Natural Occurrence and Commercial Production of D-Ribose
| Source | Form/Context | Typical Concentration/Yield | Notes |
| Endogenous | Human Plasma | 0.02 to 0.1 mM[7] | Significantly lower than glucose levels (3.9 to 6.1 mM).[7] |
| Dietary | Ripe Fruits and Vegetables | Low/Trace amounts[2][5] | Not a significant source for extraction. |
| Dietary | Brewer's Yeast | High RNA content[2][5] | A primary natural source, historically used for initial research.[3] |
| Commercial | Fermentation (Bacillus subtilis) | Up to 90 g/L[4] | The primary method for industrial-scale production. |
Biosynthesis of this compound
The primary route for the synthesis of D-ribose in organisms is the Pentose Phosphate Pathway (PPP) , also known as the hexose (B10828440) monophosphate shunt.[8][9] This metabolic pathway runs in parallel to glycolysis and is crucial for generating NADPH, a key reducing agent in anabolic reactions and for protection against oxidative stress, and for producing the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738).[8][9][10] The resulting D-ribose-5-phosphate is then dephosphorylated to D-ribose, which equilibrates in solution to its various forms, predominantly this compound.
The PPP is divided into two main phases: the oxidative phase and the non-oxidative phase.
Oxidative Phase
This phase consists of irreversible reactions that convert glucose-6-phosphate into ribulose-5-phosphate, producing two molecules of NADPH in the process.[8]
-
Oxidation of Glucose-6-Phosphate: The pathway begins with the dehydrogenation of glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase (G6PD) . This is the rate-limiting step and is a key point of regulation.[8][11] The reaction yields 6-phosphoglucono-δ-lactone and one molecule of NADPH.
-
Hydrolysis: The lactone is then hydrolyzed to 6-phosphogluconate by lactonase .[12]
-
Oxidative Decarboxylation: 6-phosphogluconate dehydrogenase catalyzes the final step of the oxidative phase, converting 6-phosphogluconate to ribulose-5-phosphate. This step generates a second molecule of NADPH and releases a molecule of carbon dioxide.
Non-Oxidative Phase
The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions.[8] For the synthesis of this compound, the key reaction is the isomerization of ribulose-5-phosphate to ribose-5-phosphate, catalyzed by the enzyme ribose-5-phosphate isomerase (also referred to as phosphopentose isomerase).[6][12]
Ribose-5-phosphate is the direct precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), an "activated" form of ribose required for the de novo synthesis of nucleotides.[13][14]
Regulation of the Pentose Phosphate Pathway
The flux through the PPP is tightly regulated to meet the cell's metabolic needs for NADPH and ribose-5-phosphate. The primary regulatory point is the enzyme G6PD in the oxidative phase.[8][10]
-
NADPH Levels: High concentrations of NADPH act as a competitive inhibitor of G6PD, slowing down the oxidative phase when the demand for NADPH is low.[8][10][12] Conversely, a high ratio of NADP+ to NADPH stimulates G6PD activity.[9]
-
Metabolic Demand: When cells are rapidly proliferating and require a large supply of ribose-5-phosphate for nucleotide synthesis, the non-oxidative phase can operate independently of the oxidative phase, converting glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) into ribose-5-phosphate.[8]
Caption: Biosynthesis of Ribose-5-Phosphate via the Pentose Phosphate Pathway.
Experimental Protocols
The isolation and analysis of D-ribose, and by extension this compound, require specific and sensitive methodologies. Commercial production relies heavily on fermentation, followed by multi-step purification processes.
Extraction and Purification from Fermentation Broth
A common method for obtaining high-purity D-ribose involves extraction from the fermentation broth of microorganisms like Bacillus subtilis or E. coli.[6][15] The general workflow involves several stages to remove cells, proteins, ions, and other impurities.[16]
-
Cell Removal: The process begins with the separation of microbial cells (thallus) and other large particles from the fermentation liquor. This is typically achieved through centrifugation or microfiltration using membranes with a pore size of 50-1000 nm.[16]
-
Protein and Pigment Removal: The cell-free liquid is then treated to remove proteins, pigments, and other macromolecules. Ultrafiltration, using membranes with a molecular weight cut-off between 500 and 15,000 Da, is an effective technique for this step.[16][17]
-
Ion Removal: To eliminate ionic impurities, the filtrate is passed through cation and anion exchange columns. This step is crucial for subsequent crystallization.[16][17]
-
Chromatographic Separation: Gel chromatography can be used for further purification and separation of D-ribose from other remaining sugars or impurities.[17]
-
Concentration and Crystallization: The purified D-ribose solution is concentrated under vacuum. Crystallization is then induced, often by adding ethanol, to obtain the final D-ribose product.[16] The resulting crystals are dried to yield a high-purity product (>99%).[15][16]
Caption: General workflow for the extraction and purification of D-Ribose.
Detection and Quantification Methods
Accurate detection and quantification of D-ribose in biological samples or fermentation products are critical for research and quality control. Several analytical techniques are employed for this purpose.[7][18]
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for D-ribose analysis.[18][19][20]
-
Principle: Separation is based on the differential partitioning of analytes between a stationary phase (column) and a mobile phase. For sugars like ribose, ligand exchange chromatography columns (e.g., Shodex SUGAR SC1011) are effective.[21]
-
Detection: A Refractive Index (RI) detector is commonly used as it is sensitive to sugars that lack a UV chromophore.[20]
-
Advantages: Provides good reproducibility and precision for quantification.[20]
-
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique offers very high sensitivity and specificity.
-
Principle: Molecules are ionized and separated based on their mass-to-charge ratio, allowing for precise identification and quantification even at very low concentrations.[18]
-
Advantages: Extremely high sensitivity (femtomole to attomole range) and specificity, making it ideal for complex biological matrices.[18]
-
-
Enzymatic Assays: These methods utilize the high specificity of enzymes for their substrates.
-
Principle: An enzyme that specifically reacts with D-ribose (or a derivative like ribose-5-phosphate) is used. The reaction product is then measured, often through a coupled reaction that produces a colorimetric or fluorescent signal.[18]
-
Advantages: High specificity and can be adapted for high-throughput screening in microplate formats.[18]
-
Table 2: Comparison of Analytical Methods for D-Ribose Detection
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Enzymatic Assays |
| Principle | Separation based on physicochemical properties.[18] | Separation of ions based on mass-to-charge ratio.[18] | Utilizes specific enzyme-substrate reactions.[18] |
| Sensitivity | Moderate to high (picomole range).[18] | Very high (femtomole to attomole range).[18] | High, depending on the specific assay.[18] |
| Specificity | Moderate; potential for co-elution with similar compounds.[18] | Very high; provides structural confirmation.[18] | Very high due to enzyme specificity.[18] |
| Throughput | Moderate; typically sequential sample analysis. | Moderate to high with automation. | High; suitable for microplate formats. |
| Application | Routine quantification, quality control. | Metabolomics, analysis in complex biological samples.[7] | High-throughput screening, specific activity measurements. |
Conclusion
This compound, as the most stable anomer of D-ribose, is central to cellular metabolism and genetics. Its biosynthesis is elegantly controlled through the Pentose Phosphate Pathway, which adapts to the cell's dynamic needs for NADPH and nucleotide precursors. While present in small amounts in natural foods, the significant demand for high-purity D-ribose in pharmaceuticals, nutritional supplements, and research is met through advanced microbial fermentation and purification technologies. A thorough understanding of its natural occurrence, biosynthetic regulation, and the analytical methods for its quantification is indispensable for professionals engaged in drug development, metabolic research, and biotechnology.
References
- 1. droracle.ai [droracle.ai]
- 2. Showing Compound this compound (FDB028843) - FooDB [foodb.ca]
- 3. How D-ribose supplies the cells in the body with energy [vita-world24.de]
- 4. Ribose - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-1171115) | 115794-07-5 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.libretexts.org [med.libretexts.org]
- 9. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. youtube.com [youtube.com]
- 12. mcb.berkeley.edu [mcb.berkeley.edu]
- 13. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alevelbiology.co.uk [alevelbiology.co.uk]
- 15. CN1264853C - Method for extracting D-ribose crystal from fermented broth - Google Patents [patents.google.com]
- 16. CN103145771A - Method for extracting D-ribose from fermentation liquor by ultrafiltration and ion exchange technologies - Google Patents [patents.google.com]
- 17. CN102241706A - D-ribose purification and separation method - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. shodex.com [shodex.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of β-D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of β-D-ribopyranose, a fundamental monosaccharide in various biological processes. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's behavior for applications in medicinal chemistry, glycobiology, and drug design.
Core Chemical Properties of β-D-Ribopyranose
β-D-Ribopyranose is the six-membered ring pyranose form of D-ribose, a pentose (B10789219) sugar that is a key component of RNA and various essential biomolecules like ATP.[1][2] In aqueous solution, D-ribose exists in equilibrium between its different isomeric forms, with the pyranose forms (α and β) being thermodynamically more stable and thus predominant over the furanose forms.[3]
Structure:
The structure of β-D-ribopyranose consists of a tetrahydropyran (B127337) ring with hydroxyl groups attached to each carbon atom except for the ring oxygen. The "β" designation indicates that the anomeric hydroxyl group at C1 is in the equatorial position, on the same side as the CH₂OH group (at C5) in the chair conformation.[4][5]
Physicochemical Properties:
A summary of the key physicochemical properties of β-D-ribopyranose is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₅ | [5] |
| Molar Mass | 150.13 g/mol | [5] |
| IUPAC Name | (2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | [5] |
| CAS Number | 7296-60-8 | [5] |
| Appearance | White crystalline powder | |
| Melting Point | 143-144 °C | |
| Solubility | Soluble in water |
Spectroscopic Data
The structural elucidation of β-D-ribopyranose and its derivatives relies heavily on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Ribopyranose Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.5 - 5.2 | d | ~2-4 | Anomeric H-1 |
| ~3.5 - 4.2 | m | Ring Protons (H-2, H-3, H-4, H-5) | ||
| ¹³C | ~95 - 105 | Anomeric C-1 | ||
| ~65 - 80 | Ring Carbons (C-2, C-3, C-4, C-5) |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Infrared (IR) Spectroscopy
The IR spectrum of β-D-ribopyranose is characterized by the presence of strong, broad absorptions corresponding to the O-H stretching of the multiple hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl groups appear in the 2800-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains complex absorptions due to C-O stretching and C-C bending vibrations, which are characteristic of the carbohydrate structure.[3][6][7]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of underivatized monosaccharides like D-ribose often results in extensive fragmentation, with the molecular ion peak being weak or absent.[8][9] The fragmentation pattern is complex, involving multiple dehydration events (loss of H₂O) and cleavage of the carbon chain.[10] Derivatization, such as peracetylation or permethylation, is often employed to increase volatility and obtain more informative mass spectra.
Reactivity of β-D-Ribopyranose
The reactivity of β-D-ribopyranose is dominated by its multiple hydroxyl groups, particularly the anomeric hydroxyl group, which is part of a hemiacetal. Key reactions include glycosylation, oxidation, reduction, and esterification.
Glycosylation Reactions
Glycosylation involves the formation of a glycosidic bond between the anomeric carbon of a carbohydrate and a hydroxyl group of another molecule (the aglycone).
3.1.1. Fischer-Helferich Glycosylation
This acid-catalyzed reaction involves treating the sugar with an alcohol, which also serves as the solvent. The reaction proceeds through an equilibrium and typically yields a mixture of α and β anomers of both pyranosides and furanosides.[3][11][12]
Experimental Protocol: Synthesis of Methyl β-D-Ribopyranoside (Fischer Glycosylation)
-
Reaction Setup: Suspend D-ribose (1.0 eq) in methanol (B129727) (10-20 volumes).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or a solid acid catalyst like Amberlite IR-120) (0.1-0.5 eq).
-
Reaction Conditions: Stir the mixture at reflux temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Initially, furanosides are formed as kinetic products, while longer reaction times favor the formation of the thermodynamically more stable pyranosides.[11]
-
Work-up: After completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate or an ion-exchange resin).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting syrup is then purified by column chromatography on silica (B1680970) gel to separate the different isomers. The α-anomer is often the major product due to the anomeric effect.[3]
3.1.2. Koenigs-Knorr Glycosylation
This method provides better stereocontrol and involves the reaction of a glycosyl halide (e.g., bromide or chloride) with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[13][14][15] The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position (neighboring group participation).
Experimental Protocol: Koenigs-Knorr Synthesis of a β-D-Ribopyranoside
-
Preparation of Glycosyl Halide: Convert a per-O-acetylated D-ribopyranose to the corresponding glycosyl bromide using a reagent like HBr in acetic acid.
-
Glycosylation Reaction: Dissolve the alcohol (aglycone, 1.0-1.2 eq) and the glycosyl bromide (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene).
-
Promoter Addition: Add the promoter, such as silver(I) carbonate or silver(I) oxide (1.5-2.0 eq), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC). The reaction is often performed in the dark to prevent the light-sensitive silver salts from decomposing.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filtrate with aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The acetyl protecting groups can be removed under basic conditions (e.g., Zemplén deacetylation with a catalytic amount of sodium methoxide (B1231860) in methanol) to yield the final glycoside.
Oxidation Reactions
The aldehyde group in the open-chain form of D-ribose and the hydroxyl groups of the pyranose ring can be oxidized under various conditions.
3.2.1. Oxidation to Aldonic Acid
Mild oxidizing agents like bromine water selectively oxidize the aldehyde group of the open-chain form to a carboxylic acid, yielding D-ribonic acid.[16][17][18]
Experimental Protocol: Oxidation of D-Ribose to D-Ribonic Acid
-
Reaction Setup: Dissolve D-ribose (1.0 eq) in water.
-
Oxidant Addition: Add bromine water (a solution of Br₂ in water) dropwise to the D-ribose solution with stirring at room temperature until a persistent yellow color is observed. To maintain a neutral pH and consume the HBr formed, a mild base like barium carbonate can be added.
-
Reaction Monitoring: The disappearance of the bromine color indicates the progress of the reaction.
-
Work-up: Remove the excess bromine by bubbling air through the solution or by adding a small amount of sodium bisulfite solution. If barium carbonate was used, filter off the barium salts.
-
Isolation: The aqueous solution of D-ribonic acid can be concentrated. The free acid is in equilibrium with the corresponding γ-lactone (D-ribono-1,4-lactone).[16]
3.2.2. Periodate Oxidation
Periodate (e.g., NaIO₄) cleaves the vicinal diol linkages. The reaction with methyl β-D-ribopyranoside, which has cis-vicinal diols at C2-C3 and C3-C4, leads to the cleavage of these bonds and the formation of a dialdehyde. This reaction is useful for structural elucidation.
Reduction Reaction
The aldehyde group of the open-chain form of D-ribose can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding the alditol, ribitol (B610474).[19][20][21][22]
Experimental Protocol: Reduction of D-Ribose to Ribitol
-
Reaction Setup: Dissolve D-ribose (1.0 eq) in water or a mixture of water and a co-solvent like ethanol.
-
Reducing Agent Addition: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) in portions.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reduction is complete (monitored by the disappearance of the starting material by TLC).
-
Work-up: Carefully acidify the reaction mixture with dilute acetic acid or hydrochloric acid to destroy the excess borohydride and then neutralize.
-
Purification: The resulting solution is typically deionized using ion-exchange resins to remove borate (B1201080) salts. The eluate is then concentrated under reduced pressure, and the ribitol can be purified by crystallization.
Esterification Reactions
The hydroxyl groups of β-D-ribopyranose can be converted to esters, a common method for protecting these groups during multi-step syntheses.
3.4.1. Peracetylation
Treatment with an excess of a strong acetylating agent like acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) leads to the esterification of all hydroxyl groups, including the anomeric one, to form β-D-ribopyranose tetraacetate.[23][24][25][26]
Experimental Protocol: Peracetylation of D-Ribose
-
Reaction Setup: Dissolve D-ribose (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (excess, typically 5-10 eq) dropwise with stirring.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer successively with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography. The reaction typically yields a mixture of α and β anomers of the tetraacetate.[23]
Biological Significance and Metabolic Pathways
D-Ribose, and by extension its pyranose form, is of paramount importance in cellular metabolism. Its phosphorylated derivative, ribose-5-phosphate, is a central intermediate in the Pentose Phosphate Pathway and a precursor for the biosynthesis of nucleotides.
Pentose Phosphate Pathway (PPP)
The Pentose Phosphate Pathway is a metabolic pathway parallel to glycolysis that generates NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. The pathway has two phases: an oxidative phase that produces NADPH and a non-oxidative phase that interconverts pentose phosphates.
Caption: The Pentose Phosphate Pathway.
De Novo Nucleotide Biosynthesis
Ribose-5-phosphate generated from the Pentose Phosphate Pathway is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), which is the activated form of ribose used for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides.[1][2][4][27][28][29]
Caption: Role of Ribose in Nucleotide Biosynthesis.
Conclusion
β-D-Ribopyranose, as the most stable isomer of D-ribose, exhibits a rich and versatile chemistry centered around its hydroxyl functionalities. A thorough understanding of its properties and reactivity is crucial for its manipulation in the synthesis of biologically active molecules, including nucleoside analogues for antiviral and anticancer therapies. The metabolic pathways in which its derivative, ribose-5-phosphate, participates, underscore its central role in life sciences. This guide provides a foundational resource for researchers and professionals working with this essential carbohydrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. davuniversity.org [davuniversity.org]
- 5. beta-D-Ribopyranose | C5H10O5 | CID 441481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbohydrate IR Spectra [glycodata.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. D-Ribose [webbook.nist.gov]
- 10. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 14. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. homework.study.com [homework.study.com]
- 18. researchgate.net [researchgate.net]
- 19. US20220227692A1 - Compositions and methods of making ribitol - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Does sodium borohydride reduction of D-ribose yield an optically active p.. [askfilo.com]
- 22. Solved Reaction of D-(-)- ribose with sodium borohydride | Chegg.com [chegg.com]
- 23. researchgate.net [researchgate.net]
- 24. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. microbenotes.com [microbenotes.com]
- 28. De Novo Nucleotide Synthesis - Biochemistry - Medbullets Step 1 [step1.medbullets.com]
- 29. biologydiscussion.com [biologydiscussion.com]
An In-depth Technical Guide to the Anomers of β-D-Ribopyranose and Their Equilibrium in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anomeric forms of D-ribose, with a particular focus on β-D-ribopyranose and the equilibrium dynamics of its isomers in solution. The content herein is intended to serve as a technical resource, offering detailed experimental methodologies, quantitative data, and a visualization of the mutarotation process.
Introduction to D-Ribose and its Anomeric Forms
D-ribose, a fundamental pentose (B10789219) sugar, is a cornerstone of various biological molecules, most notably as the carbohydrate backbone of ribonucleic acid (RNA). In solution, D-ribose does not exist as a single static structure. Instead, it undergoes intramolecular cyclization to form a dynamic equilibrium of five different isomers: the α- and β-anomers of the six-membered pyranose ring, the α- and β-anomers of the five-membered furanose ring, and a minor component of the open-chain aldehyde form.[1][2] The interconversion between these forms is a phenomenon known as mutarotation.[3][4]
The β-D-ribofuranose form is exclusively found in the backbone of RNA, which raises questions about the selection mechanisms given that the pyranose forms are thermodynamically more stable at equilibrium under standard conditions.[2] Understanding the equilibrium distribution of these anomers is therefore critical in various fields, including prebiotic chemistry, pharmacology, and molecular biology.
Anomeric Equilibrium of D-Ribose in Solution
The equilibrium distribution of D-ribose anomers is sensitive to environmental conditions such as solvent and temperature. The β-pyranose form is generally the most abundant species in aqueous solution at room temperature.[5]
Quantitative Distribution of D-Ribose Anomers
The following table summarizes the equilibrium composition of D-ribose anomers in different solvents as determined by nuclear magnetic resonance (NMR) spectroscopy.
| Solvent | Temperature (°C) | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Reference |
| Water (D₂O) | 25 | ~20 | ~60 | ~10 | ~10 | [5] |
| Water (D₂O) | 31 | 21.3 | 58.5 | 6.6 | 13.5 | Angyal, S.J., Adv. Carbohydr. Chem. Biochem., 1984 |
| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | - | - | Increased furanose | forms observed | [6] |
Note: The exact percentages can vary slightly between different studies due to variations in experimental conditions and analytical methods. The data presented provides a general overview of the equilibrium.
Experimental Protocols for Anomer Analysis
The primary techniques for the qualitative and quantitative analysis of sugar anomers in solution are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) of silylated derivatives.
Analysis of D-Ribose Anomers by ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful non-invasive technique to study the anomeric equilibrium of sugars in solution.[7] The anomeric protons (H-1) of the different isomers resonate at distinct chemical shifts, allowing for their identification and quantification.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity of D-ribose (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆).
-
Allow the solution to equilibrate at the desired temperature for a sufficient period (typically several hours) to ensure mutarotation has reached equilibrium.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters to consider:
-
Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.
-
Solvent Suppression: If using D₂O, apply a presaturation sequence to suppress the residual HOD signal.
-
Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration of the anomeric signals.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the acquired spectrum (Fourier transformation, phase correction, and baseline correction).
-
Identify the signals corresponding to the anomeric protons of each isomer. The anomeric protons typically appear in the region of 4.5-6.0 ppm.[7]
-
Integrate the area under each anomeric proton signal.
-
Calculate the percentage of each anomer by dividing the integral of its anomeric signal by the sum of the integrals of all anomeric signals.
-
Analysis by Gas Chromatography of Trimethylsilyl (B98337) (TMS) Ethers
This method involves derivatizing the sugar anomers to their more volatile trimethylsilyl ethers, which can then be separated and quantified by gas chromatography.[8]
Methodology:
-
Sample Preparation and Derivatization:
-
Prepare an equilibrium solution of D-ribose in the desired solvent.
-
Lyophilize the solution to remove the solvent.
-
To the dried sample, add a silylating agent (e.g., a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine).
-
Heat the mixture to ensure complete derivatization.
-
-
Gas Chromatography (GC) Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., SE-30).
-
Use an appropriate temperature program to separate the different anomeric TMS derivatives.
-
Detection is typically performed using a flame ionization detector (FID).
-
-
Data Analysis:
-
Identify the peaks corresponding to each anomeric derivative based on their retention times (which can be confirmed using standards or GC-MS).
-
Quantify the relative amounts of each anomer by integrating the peak areas.
-
Visualization of the Mutarotation Process
The mutarotation of D-ribose is a dynamic equilibrium process where the different cyclic anomers interconvert via the open-chain aldehyde form. This logical relationship can be visualized as follows:
Caption: Mutarotation of D-Ribose in Solution.
Conclusion
The anomeric equilibrium of D-ribose is a fundamental aspect of its chemistry with significant implications for its biological roles. The predominance of the β-D-ribopyranose anomer at equilibrium in aqueous solutions, along with the presence of other isomers, highlights the complexity of carbohydrate behavior in solution. The experimental protocols detailed in this guide, particularly NMR spectroscopy, provide robust methods for researchers to quantitatively assess this equilibrium. The visualization of the mutarotation process further clarifies the dynamic nature of D-ribose anomers. A thorough understanding of these principles is essential for professionals in drug development and various scientific disciplines where the structure and reactivity of ribose are of paramount importance.
References
- 1. iq.ufrgs.br [iq.ufrgs.br]
- 2. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
The Pivotal Role of β-D-Ribopyranose in Nucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic pathway that channels β-D-ribopyranose into the intricate machinery of de novo and salvage nucleotide synthesis. As the fundamental precursors to DNA and RNA, and critical players in cellular bioenergetics, the synthesis of nucleotides is a cornerstone of cellular life and a key target for therapeutic intervention. This document details the enzymatic cascade that converts the pyranose form of ribose into the biologically active 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), presenting available quantitative data, comprehensive experimental protocols, and visual representations of the involved pathways to facilitate a deeper understanding and further research in this critical area of biochemistry and drug development.
Introduction: From a Simple Sugar to the Building Blocks of Life
Nucleotide biosynthesis is a fundamental process essential for all life, providing the necessary components for genetic material replication and transcription, as well as cellular energy currency. While the pentose (B10789219) phosphate (B84403) pathway (PPP) is the primary route for endogenous ribose 5-phosphate production, the salvage pathways provide an energetically favorable alternative for recycling nucleobases and nucleosides. D-ribose, in its various isomeric forms, serves as a central precursor in these salvage pathways, directly feeding into the synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), the activated form of ribose required for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[1]
This guide focuses on the initial, often overlooked, step in the utilization of exogenous ribose: the conversion of the stable pyranose form, specifically β-D-ribopyranose, into the furanose form, which is the biologically relevant isomer for subsequent phosphorylation and entry into nucleotide synthesis pathways. Understanding the kinetics and regulation of this conversion is paramount for researchers in metabolic engineering and drug development, particularly in the context of antiviral and anticancer therapies that often target nucleotide metabolism.
The Enzymatic Pathway: A Step-by-Step Conversion
The journey of β-D-ribopyranose from a simple sugar to a key precursor for nucleotide synthesis involves a series of precise enzymatic conversions. This section outlines the core enzymatic steps, the enzymes responsible, and the transformations that occur.
Isomerization: The Pyranose to Furanose Conversion
The first critical step is the isomerization of β-D-ribopyranose to β-D-ribofuranose. In aqueous solutions, D-ribose exists as an equilibrium mixture of its pyranose and furanose anomers, as well as the open-chain form. However, for efficient entry into the metabolic pathway, this equilibrium is enzymatically shifted towards the furanose form.
-
Enzyme: D-ribose pyranase
-
Reaction: Catalyzes the interconversion between β-D-ribopyranose and β-D-ribofuranose.
Phosphorylation: Trapping Ribose within the Cell
Once in the furanose form, D-ribose is phosphorylated to ribose 5-phosphate (R5P). This reaction is crucial as it "traps" the ribose molecule within the cell and prepares it for the subsequent activation step.
-
Enzyme: Ribokinase (RbsK)
-
Reaction: Catalyzes the ATP-dependent phosphorylation of D-ribofuranose at the C5 position to yield D-ribose 5-phosphate and ADP.[2][3]
Activation: The Formation of PRPP
Ribose 5-phosphate is the direct precursor to 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), the activated ribose donor for both de novo and salvage nucleotide synthesis.
-
Enzyme: PRPP Synthetase (Ribose-phosphate pyrophosphokinase)
-
Reaction: Catalyzes the transfer of a pyrophosphoryl group from ATP to the C1 position of ribose 5-phosphate, yielding PRPP and AMP.[4]
Quantitative Data on Enzymatic Conversions
This section summarizes the available quantitative data for the key enzymes in the pathway. While comprehensive data for every step is not always available, the provided information offers insights into the efficiency and substrate affinity of these crucial biocatalysts.
| Enzyme | Substrate(s) | Product(s) | Key Kinetic Parameters | Organism/Source |
| D-ribose pyranase | β-D-ribopyranose | β-D-ribofuranose | Data not readily available in the provided search results. | Escherichia coli |
| Ribokinase (RbsK) | D-ribose, ATP | D-ribose 5-phosphate, ADP | KM (D-ribose): 0.21 mM - 6.62 mM (depending on phosphate concentration)[2][5] | Escherichia coli, Human[2][5] |
| PRPP Synthetase | Ribose 5-phosphate, ATP | PRPP, AMP | Specific Activity (Human Erythrocytes): 65-78 nmol/hour/mg Hb[6] | Human[6] |
Experimental Protocols
This section provides detailed methodologies for the key enzymatic assays in the conversion of D-ribose to PRPP. These protocols are based on established methods and commercially available kits.
Enzymatic Synthesis and Quantification of Ribose 5-Phosphate
This protocol describes the synthesis of ribose 5-phosphate from D-ribose using ribokinase and a subsequent quantification method.
Materials:
-
D-ribose solution (e.g., 100 mM)
-
ATP solution (e.g., 100 mM)
-
Magnesium chloride (MgCl₂) solution (e.g., 1 M)
-
Tris-HCl buffer (e.g., 1 M, pH 7.5)
-
Purified Ribokinase (RbsK)
-
Coupled enzyme system for quantification (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase for NADH-linked assay)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components to the desired final volume:
-
Tris-HCl buffer (final concentration 50 mM)
-
MgCl₂ (final concentration 10 mM)
-
ATP (final concentration 5 mM)
-
D-ribose (final concentration 10 mM)
-
-
Enzyme Addition: Add a calibrated amount of purified Ribokinase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid.
-
Quantification of Ribose 5-Phosphate:
-
The amount of ribose 5-phosphate produced can be determined using a coupled enzymatic assay that links the consumption of a substrate to a change in absorbance. For example, the product can be quantified by measuring the decrease in NADH absorbance at 340 nm in a reaction coupled with enzymes of the pentose phosphate pathway.
-
PRPP Synthetase Activity Assay
This protocol is adapted from commercially available non-radioactive PRPP synthetase assay kits.[6][7]
Principle:
The activity of PRPP synthetase is measured by coupling the production of PRPP to the formation of NADH, which is monitored spectrophotometrically at 340 nm. The coupled reactions are as follows:
-
Ribose 5-phosphate + ATP --(PRPP Synthetase)--> PRPP + AMP
-
PRPP + Hypoxanthine --(Hypoxanthine-guanine phosphoribosyltransferase, HGPRT)--> Inosine monophosphate (IMP) + PPi
-
IMP + NAD⁺ + H₂O --(IMP dehydrogenase, IMPDH)--> Xanthosine monophosphate (XMP) + NADH + H⁺
Materials:
-
Cell lysate or purified PRPP synthetase
-
Reaction buffer (containing Tris-HCl, MgCl₂)
-
Ribose 5-phosphate
-
ATP
-
Hypoxanthine
-
NAD⁺
-
HGPRT and IMPDH (often provided in a kit)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Protocol:
-
Sample Preparation: Prepare cell lysates according to standard protocols. If using purified enzyme, dilute to an appropriate concentration in reaction buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, ribose 5-phosphate, ATP, hypoxanthine, NAD⁺, HGPRT, and IMPDH.
-
Assay Initiation: Add the cell lysate or purified enzyme to the wells of the 96-well plate.
-
Kinetic Measurement: Add the reaction mixture to the wells to start the reaction and immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of NADH formation from the linear portion of the kinetic curve. The specific activity of PRPP synthetase can then be determined based on the protein concentration of the sample.
Signaling Pathways and Regulatory Logic
The conversion of β-D-ribopyranose and its subsequent integration into nucleotide synthesis are tightly regulated processes, intertwined with cellular energy status and proliferative signals.
Overall Metabolic Pathway
The following diagram illustrates the overall metabolic pathway from β-D-ribopyranose to its incorporation into purine and pyrimidine nucleotides.
Caption: Metabolic pathway from β-D-ribopyranose to nucleotides.
Experimental Workflow for Quantifying Enzyme Activity
The following diagram outlines a typical experimental workflow for determining the activity of the key enzymes involved in this pathway.
Caption: Experimental workflow for enzyme activity quantification.
Regulatory Logic of Nucleotide Synthesis
The synthesis of nucleotides is a highly regulated process to meet cellular demands while preventing wasteful overproduction. Key regulatory mechanisms include feedback inhibition and substrate availability.
Caption: Regulatory feedback loops in nucleotide synthesis.
Conclusion and Future Directions
The pathway for the utilization of β-D-ribopyranose in nucleotide synthesis, while seemingly straightforward, is a highly regulated and essential component of cellular metabolism. The initial isomerization to the furanose form, followed by phosphorylation and activation to PRPP, provides a direct route for this exogenous sugar to be incorporated into the building blocks of life. This pathway is of significant interest to researchers in various fields, from those studying fundamental metabolic processes to those developing novel therapeutic agents.
Future research should focus on several key areas:
-
Elucidation of D-ribose pyranase kinetics: A thorough characterization of the kinetic parameters of D-ribose pyranase is needed to fully understand the rate-limiting steps in exogenous ribose utilization.
-
Metabolic flux analysis: Quantifying the flux of ribose through the salvage pathways versus the de novo synthesis pathway under different physiological and pathological conditions will provide valuable insights into cellular metabolic priorities.
-
Therapeutic targeting: A deeper understanding of the regulation of this pathway may reveal novel targets for the development of drugs that can selectively modulate nucleotide synthesis in cancer cells or virus-infected cells.
By continuing to unravel the complexities of nucleotide metabolism, the scientific community can pave the way for new diagnostic and therapeutic strategies for a wide range of human diseases.
References
- 1. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. ptools.rosaceae.org [ptools.rosaceae.org]
- 4. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. PRPP-Synthetase Superactivity Assay Kit [novocib.com]
- 7. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]
Conformational Landscape of β-D-Ribopyranose: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the conformational analysis of β-D-ribopyranose, a fundamental monosaccharide of significant interest in glycobiology and drug development. This document details the equilibrium between its major chair conformations, outlines the experimental and computational methodologies used for its study, and presents key quantitative data for researchers, scientists, and drug development professionals.
Introduction: The Conformational Plasticity of β-D-Ribopyranose
β-D-ribopyranose, a five-carbon aldose, predominantly exists in a six-membered pyranose ring structure. The inherent flexibility of this ring leads to a dynamic equilibrium between several conformers, with the chair conformations being the most energetically favorable. Understanding the conformational preferences and the factors governing this equilibrium is crucial for elucidating its biological roles and for the rational design of carbohydrate-based therapeutics. The two primary chair conformations of β-D-ribopyranose are the 1C4 and 4C1 forms. The equilibrium between these two conformers is influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect.
Conformational Equilibrium of β-D-Ribopyranose
The pyranose ring of β-D-ribopyranose is not planar but adopts puckered conformations to minimize torsional and steric strain. The two most stable conformations are the chair forms, designated as 1C4 (where carbon C1 is up and C4 is down relative to the plane of the other ring atoms) and 4C1 (where C4 is up and C1 is down).
Caption: Conformational equilibrium between the ¹C₄ and ⁴C₁ chair forms of β-D-ribopyranose.
Quantitative Conformational Analysis
The relative populations of the 1C4 and 4C1 conformers are dictated by their free energy difference (ΔG). A smaller ΔG value indicates that both conformers are significantly populated at equilibrium. Computational studies have been instrumental in quantifying these energy differences.
| Conformer | Method | Basis Set | Solvent Model | Relative Energy (kJ/mol) | Population (%) | Reference |
| 1C4 | G4 | - | Gas Phase | 0.00 | ~54 | [1] |
| 4C1 | G4 | - | Gas Phase | 0.90 | ~46 | [1] |
| 1C4 | M06-2X | 6-311++G(d,p) | PCM (Water) | 0.00 | Dominant | [2] |
| 4C1 | M06-2X | 6-311++G(d,p) | PCM (Water) | Higher Energy | Minority | [2] |
Note: Population percentages are estimated from the reported free energy differences at 298 K using the Boltzmann distribution. The term "Dominant" indicates that the study identified this conformer as the most stable without providing a precise energy difference in the text.
The anomeric effect, a stereoelectronic phenomenon, plays a significant role in stabilizing conformations where an electronegative substituent at the anomeric carbon (C1) is in an axial position. In β-D-ribopyranose, the hydroxyl group at C1 is equatorial in the 4C1 conformation and axial in the 1C4 conformation. The subtle interplay between the anomeric effect and steric interactions between the hydroxyl groups determines the fine balance of the conformational equilibrium.
Experimental and Computational Methodologies
A combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling is employed to elucidate the conformational landscape of β-D-ribopyranose.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For monosaccharides like β-D-ribopyranose, the analysis of coupling constants (3JH,H) and Nuclear Overhauser Effects (NOEs) provides crucial information about the ring conformation.
Detailed Methodologies:
-
Sample Preparation:
-
Dissolve a high-purity sample of β-D-ribopyranose (typically 1-10 mg) in a deuterated solvent (e.g., D2O, DMSO-d6) to a final concentration of 10-50 mM in a standard 5 mm NMR tube.
-
Ensure complete dissolution and lyophilize from D2O two to three times to exchange all labile protons for deuterons, which simplifies the 1H NMR spectrum.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).
-
1D 1H NMR: Provides an initial overview of the proton signals.
-
2D 1H-1H COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, allowing for the assignment of protons within the pyranose ring.
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a particular spin system, aiding in the complete assignment of all ring protons.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton.
-
2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for confirming assignments and identifying long-range connectivities.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities of protons. The presence or absence of specific NOE cross-peaks is indicative of the relative orientation of protons and thus the ring conformation. For instance, strong NOEs between axial protons on the same face of the ring are characteristic of a chair conformation.
-
-
Data Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova, CARA).
-
Assign all proton and carbon resonances using the combination of COSY, TOCSY, HSQC, and HMBC spectra.
-
Measure the vicinal proton-proton coupling constants (3JH,H) from the high-resolution 1D 1H or 2D COSY spectra.
-
Use the Karplus equation, which relates the magnitude of the 3JH,H coupling constant to the dihedral angle between the coupled protons, to determine the ring torsion angles. Large coupling constants (typically 8-10 Hz) are indicative of anti-periplanar (axial-axial) relationships, while smaller values (1-4 Hz) suggest syn-clinal (axial-equatorial or equatorial-equatorial) arrangements.
-
Analyze the NOESY/ROESY spectra to identify key through-space interactions that confirm the chair conformation. For example, in a 4C1 chair, strong NOEs would be expected between H1-H3, H1-H5, and H3-H5 (all axial).
-
Quantify the relative populations of the 1C4 and 4C1 conformers by analyzing the time-averaged coupling constants, assuming a fast exchange between the two conformations on the NMR timescale.
-
Computational Methods
Computational chemistry provides valuable insights into the energetics and geometries of different conformers.
Detailed Methodologies:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of β-D-ribopyranose. This can be done using molecular mechanics (MM) force fields (e.g., MM3, GLYCAM) or semi-empirical methods.
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometries of the identified conformers using higher levels of theory, such as Density Functional Theory (DFT) (e.g., with functionals like B3LYP or M06-2X) or Møller-Plesset perturbation theory (MP2).[1]
-
Use a sufficiently large basis set (e.g., 6-311++G(d,p) or larger) to accurately describe the electronic structure.
-
Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
-
-
Solvent Effects:
-
Incorporate the effect of the solvent (e.g., water) using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules in molecular dynamics (MD) simulations.[2] This is crucial as solvation can significantly influence the conformational equilibrium.
-
-
Molecular Dynamics (MD) Simulations:
-
Run MD simulations to explore the conformational space and dynamics of β-D-ribopyranose in a simulated aqueous environment over timescales of nanoseconds to microseconds. This can provide insights into the conformational transitions and the stability of different conformers.
-
Workflow and Logical Relationships
The conformational analysis of β-D-ribopyranose involves a synergistic interplay between experimental and computational approaches.
Caption: A schematic representation of the integrated workflow for the conformational analysis of β-D-ribopyranose.
Conclusion
The conformational analysis of β-D-ribopyranose reveals a delicate balance between the 1C4 and 4C1 chair conformations, governed by a subtle interplay of steric and stereoelectronic effects. A thorough understanding of this conformational landscape, achieved through a combination of high-field NMR spectroscopy and advanced computational modeling, is paramount for advancing our knowledge of its biological functions and for the development of novel carbohydrate-based drugs. This guide provides the foundational knowledge and methodological framework for researchers to pursue further investigations in this important area of glycochemistry.
References
The Enzymatic Conversion of Beta-D-Ribopyranose: A Technical Guide for Novel Sugar Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the enzymatic pathways and methodologies for the conversion of beta-D-Ribopyranose into other valuable sugars. Focusing on the core principles of biocatalysis, this document provides a comprehensive overview of key enzymes, their kinetic properties, and detailed experimental protocols to facilitate research and development in carbohydrate chemistry and drug discovery.
Introduction
This compound, a fundamental pentose (B10789219) sugar, serves as a versatile starting material for the synthesis of a wide array of rare and functional sugars. These novel carbohydrates are of significant interest to the pharmaceutical and biotechnology industries due to their potential as low-calorie sweeteners, prebiotics, and building blocks for antiviral and anticancer nucleoside analogs. Enzymatic conversion offers a highly specific, efficient, and environmentally benign alternative to traditional chemical synthesis methods for the production of these high-value sugars.
This guide focuses on the enzymes capable of directly or indirectly utilizing this compound as a substrate for isomerization and epimerization reactions, leading to the formation of other pentoses and even hexoses. We will delve into the catalytic mechanisms, quantitative data, and practical experimental setups to empower researchers in this exciting field.
Key Enzymes in Ribopyranose Conversion
Several classes of enzymes are pivotal in the transformation of this compound and its derivatives. These primarily include isomerases that alter the arrangement of atoms within the sugar molecule.
-
D-Ribose Pyranase (EC 5.4.99.62): This enzyme catalyzes the interconversion between the pyranose (six-membered ring) and furanose (five-membered ring) forms of D-ribose.[1] This is often a crucial first step in the metabolic utilization of ribose, as the furanose form is the substrate for subsequent phosphorylation by ribokinase.
-
D-Ribose Isomerase (EC 5.3.1.20): This isomerase catalyzes the conversion of the aldose D-ribose to the ketose D-ribulose.[2][3] This reaction is central to the production of various rare sugars. Some ribose isomerases exhibit broad substrate specificity, acting on other sugars like L-lyxose, D-allose, and L-rhamnose.[2]
-
Ribose-5-Phosphate (B1218738) Isomerase (RpiA/RpiB) (EC 5.3.1.6): While primarily acting on the phosphorylated form of ribose, these enzymes are crucial in the pentose phosphate (B84403) pathway (PPP) and can be engineered or utilized for their promiscuous activity on non-phosphorylated sugars.[4][5] RpiA and RpiB catalyze the interconversion of ribose-5-phosphate and ribulose-5-phosphate.
-
L-Arabinose Isomerase (EC 5.3.1.4): This enzyme is widely used in the industrial production of the rare sugar D-tagatose from D-galactose. Notably, some L-arabinose isomerases also exhibit activity towards other sugars and can be employed in the synthesis of L-ribulose from L-arabinose, which can then be converted to L-ribose.
-
D-Tagatose 3-Epimerase (EC 5.1.3.31): This enzyme is capable of epimerizing various ketoses at the C-3 position. For instance, it can convert D-fructose to the rare sugar D-psicose (D-allulose).[6][7]
Quantitative Data on Enzymatic Conversions
The efficiency of enzymatic sugar conversions is determined by the kinetic parameters of the enzymes involved. The following tables summarize key quantitative data for relevant isomerases.
| Enzyme | Source Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) | Ref. |
| D-Ribose Isomerase | Mycobacterium smegmatis | D-Ribose | 4 | - | - | - | 7.5 - 8.5 | - | [2] |
| D-Ribose Isomerase | Mycobacterium smegmatis | L-Lyxose | 5.3 | - | - | - | 7.5 - 8.5 | - | [2] |
| Ribose-5-Phosphate Isomerase B | Curtobacterium flaccumfaciens ZXL1 | D-Allulose | 320 | - | 4769 | 14.9 | 7.0 | 55 | [5] |
| D-Lyxose (L-Ribose) Isomerase | Cohnella laevoribosii RI-39 | D-Lyxose | 22.4 ± 1.5 | 5434.8 | - | 84.9 ± 5.8 | 6.5 | 70 | [8] |
| D-Lyxose (L-Ribose) Isomerase | Cohnella laevoribosii RI-39 | L-Ribose | 121.7 ± 10.8 | 75.5 ± 6.0 | - | 0.2 | 6.5 | 70 | [8] |
| D-Lyxose (L-Ribose) Isomerase | Cohnella laevoribosii RI-39 | D-Mannose | 34.0 ± 1.1 | 131.8 ± 7.4 | - | 1.4 ± 0.1 | 6.5 | 70 | [8] |
| L-Arabinose Isomerase | Bacillus amyloliquefaciens CAAI | D-Galactose | 251.6 | - | 589.5 min⁻¹ | 2.34 min⁻¹ | 7.5 | 45 | [9] |
| L-Arabinose Isomerase | Bacillus amyloliquefaciens CAAI | L-Arabinose | 92.8 | - | 4350 min⁻¹ | 46.85 min⁻¹ | 7.5 | 45 | [9] |
Note: "-" indicates data not available in the cited source. Kinetic parameters can vary significantly based on assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic conversion of this compound.
Enzyme Production and Purification
Objective: To produce and purify a recombinant isomerase for use in sugar conversion reactions. This protocol is a general guideline and may require optimization for specific enzymes.
Protocol:
-
Gene Cloning and Expression:
-
The gene encoding the desired isomerase (e.g., D-ribose isomerase) is amplified by PCR from the genomic DNA of the source organism.
-
The amplified gene is cloned into a suitable expression vector (e.g., pET vector with a His-tag) and transformed into a competent expression host, typically E. coli BL21(DE3).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of expression medium (e.g., LB broth with appropriate antibiotic).
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Cell Lysis and Protein Extraction:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
Cells are lysed by sonication on ice or using a French press.
-
The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.
-
-
Protein Purification:
-
The crude cell extract is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged isomerase is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
If necessary, further purification steps such as size-exclusion chromatography can be performed.
-
The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
-
Enzymatic Conversion of D-Ribose
Objective: To perform the enzymatic conversion of D-ribose to another sugar (e.g., D-ribulose or a rare sugar).
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
D-Ribose (substrate): 10-100 mM in a suitable buffer.
-
Buffer: e.g., 50 mM Tris-HCl, pH 7.5-8.5, depending on the enzyme's optimal pH.[2]
-
Divalent cations: If required by the enzyme, add MnCl₂ or CoCl₂ to a final concentration of 1-10 mM.[2]
-
Purified enzyme: Add a specific amount of the purified isomerase (e.g., 0.1-1 mg/mL).
-
-
The total reaction volume can be scaled as needed.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-70°C) with gentle shaking.
-
Collect aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the progress of the reaction.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction in the collected aliquots by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an acid (e.g., perchloric acid) followed by neutralization.
-
Centrifuge the samples to remove any precipitated protein.
-
The supernatant is then filtered through a 0.22 µm syringe filter before analysis.
-
Analysis of Sugar Products by HPLC
Objective: To separate and quantify the substrate and product sugars from the enzymatic reaction.
Protocol:
-
HPLC System and Column:
-
An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.
-
A carbohydrate analysis column, such as an amino-based column or a cation-exchange column (e.g., Aminex HPX-87 series), is suitable for separating pentoses.
-
-
Mobile Phase and Chromatographic Conditions:
-
Method 1 (Amino Column):
-
Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
-
Method 2 (Cation-Exchange Column):
-
Mobile Phase: Deionized water or dilute sulfuric acid (e.g., 5 mM).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-85°C.
-
-
-
Analysis:
-
Inject a known volume (e.g., 10-20 µL) of the filtered sample onto the HPLC column.
-
Run the analysis and record the chromatogram.
-
Identify the peaks corresponding to the substrate (D-ribose) and the product(s) by comparing their retention times with those of pure standards.
-
Quantify the concentration of each sugar by integrating the peak areas and using a calibration curve prepared with known concentrations of the standards.
-
Signaling Pathways and Metabolic Workflows
The enzymatic conversion of this compound is integrated into broader metabolic networks. Understanding these pathways is crucial for metabolic engineering efforts aimed at optimizing the production of desired sugars.
The Pentose Phosphate Pathway (PPP)
The PPP is a central metabolic pathway that generates NADPH and precursors for nucleotide biosynthesis. D-ribose is a key intermediate in this pathway.
Caption: Overview of the initial steps of the Pentose Phosphate Pathway involving D-ribose.
Enzymatic Cascade for Rare Sugar Production
A multi-enzyme cascade can be designed to convert D-ribose into valuable rare sugars like L-ribose or D-psicose.
Caption: Enzymatic pathways for the production of D-Psicose and L-Ribose.
Experimental Workflow for Enzyme Characterization
A logical workflow is essential for the systematic characterization of a novel isomerase.
Caption: A typical workflow for the characterization of a novel sugar isomerase.
Conclusion
The enzymatic conversion of this compound represents a powerful and versatile platform for the synthesis of a diverse range of valuable sugars. The enzymes discussed in this guide, particularly isomerases with broad substrate specificities, offer immense potential for the development of novel biocatalytic processes. By leveraging the quantitative data and detailed experimental protocols provided, researchers can accelerate the discovery and optimization of enzymatic routes to rare and functional sugars, thereby advancing the fields of drug development, functional foods, and biotechnology. Further research into protein engineering and metabolic pathway optimization will undoubtedly unlock even greater possibilities for the tailored synthesis of complex carbohydrates from simple and abundant starting materials like D-ribose.
References
- 1. Producing D-Ribose from D-Xylose by Demonstrating a Pentose Izumoring Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, crystallization, and properties of D-ribose isomerase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribose isomerase - Wikipedia [en.wikipedia.org]
- 4. Ribose-5-phosphate isomerases: characteristics, structural features, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Ribose Catabolism in Archaea: Discovery of a Novel Oxidative Pathway in Haloarcula Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Historical Discovery and Isolation of β-D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pivotal historical discoveries and experimental methodologies that led to the isolation and structural elucidation of β-D-ribopyranose. Chronicling the foundational work of pioneers such as Emil Fischer and Phoebus Levene, this document details the early synthesis of ribose enantiomers and the landmark isolation of D-ribose from natural sources. A significant focus is placed on the experimental protocols of the late 19th and early 20th centuries, offering a granular look at the techniques that defined an era of organic chemistry. Furthermore, this guide outlines the logical and experimental steps that established the pyranose structure of ribose, a critical breakthrough for understanding its central role in nucleic acids. All quantitative data from these historical experiments are summarized, and key experimental workflows are visualized to provide a clear and comprehensive understanding of this cornerstone of biochemistry.
Introduction
The discovery and characterization of D-ribose, a pentose (B10789219) sugar, represents a cornerstone in the history of biochemistry. Its identification as a fundamental component of ribonucleic acid (RNA) was a critical step in unraveling the structure and function of nucleic acids, paving the way for the molecular biology revolution. This guide delves into the technical details of the initial synthesis of its L-enantiomer and the subsequent isolation of the naturally occurring D-form, with a specific focus on the experimental protocols and analytical methods of the time. Understanding these historical methodologies provides valuable context for the evolution of carbohydrate chemistry and its profound impact on drug development and the broader life sciences.
Early Synthesis of Ribose: The Work of Fischer and Piloty (1891)
The story of ribose begins not with its natural form, but with the synthesis of its L-enantiomer by the renowned German chemist Emil Fischer and his colleague Oscar Piloty in 1891. Their work, which involved the epimerization of L-arabinose, laid the groundwork for the structural understanding of pentose sugars.
Experimental Protocol: Synthesis of L-Ribose from L-Arabinose
Fischer and Piloty's synthesis was a multi-step process that demonstrated the stereochemical relationships between pentoses. The key transformation was the epimerization at the C2 carbon of L-arabinose.
Methodology:
-
Oxidation of L-Arabinose: L-arabinose was first oxidized to L-arabonic acid. This was a common method at the time to convert an aldose to its corresponding aldonic acid.
-
Epimerization: The L-arabonic acid was then heated with pyridine (B92270) or quinoline. This step induced epimerization at the C2 position, converting L-arabonic acid into a mixture containing L-ribonic acid. This equilibrium is driven by the formation of a more stable configuration.
-
Lactone Formation and Reduction: The resulting mixture of aldonic acids was then converted to their corresponding lactones. The L-ribonolactone was then separated and reduced to yield L-ribose. The reduction was a significant challenge at the time, often employing sodium amalgam.
The Landmark Discovery of Natural D-Ribose: Levene and Jacobs (1909)
Two decades after Fischer's synthesis of the unnatural L-ribose, the Russian-American biochemist Phoebus Levene and his colleague Walter Jacobs made the groundbreaking discovery of D-ribose as a natural product. In 1909, they successfully isolated this pentose sugar from yeast nucleic acid, definitively establishing its role as a key component of this biological macromolecule.[1][2]
Experimental Protocol: Isolation of D-Ribose from Yeast Nucleic Acid
Levene and Jacobs' isolation of D-ribose was a meticulous process involving the careful hydrolysis of yeast nucleic acid and subsequent separation and purification of the resulting sugar. Their work, published in the Berichte der deutschen chemischen Gesellschaft, provided the first concrete evidence of a pentose in nucleic acids.[1][2]
Methodology:
-
Source Material: The starting material was "Hefenucleinsäure" (yeast nucleic acid), which was commercially available at the time.
-
Hydrolysis: The yeast nucleic acid was subjected to hydrolysis to break the phosphodiester bonds and the N-glycosidic linkages, liberating the constituent sugars, phosphate, and nucleobases. While the exact conditions of their initial successful isolation were not exhaustively detailed in a single publication, the general approach involved acidic or enzymatic hydrolysis. A common method of the era for liberating purine-bound carbohydrates was mild acid hydrolysis.
-
Isolation of Guanosine (B1672433): Levene and Jacobs first isolated the nucleoside guanosine from the hydrolysate. This was a critical step, as it provided a more stable, crystalline starting material for the subsequent isolation of the sugar.
-
Hydrolysis of Guanosine: The isolated guanosine was then subjected to a more controlled hydrolysis to cleave the N-glycosidic bond between guanine (B1146940) and the ribose sugar.
-
Separation and Crystallization of D-Ribose: Following the hydrolysis of guanosine, the liberated D-ribose was separated from the guanine. This was likely achieved through a series of precipitation and extraction steps. The final purification was accomplished through crystallization, a testament to the experimental skill of the researchers, as sugars are notoriously difficult to crystallize.
Characterization and Quantitative Data
Levene and Jacobs characterized the isolated D-ribose using the analytical techniques of their time. A key piece of evidence for its identity was the comparison of its properties to those of the L-ribose synthesized by Fischer and Piloty. They recognized that the natural sugar was the enantiomer of Fischer's synthetic product.[2]
| Property | Reported Value for D-Ribose (Levene & Jacobs, 1909) |
| Melting Point | Not explicitly stated in initial reports, but later established to be around 85-95 °C, depending on the anomeric mixture and purity. |
| Specific Rotation | The mutarotation of D-ribose was a key characteristic. While the initial paper may not have provided a precise value, subsequent work established the equilibrium specific rotation to be approximately -23.7°. |
| Elemental Analysis | Consistent with the pentose formula C₅H₁₀O₅. |
| Osazone Formation | Formation of a characteristic osazone derivative upon reaction with phenylhydrazine, a technique pioneered by Emil Fischer for sugar identification. |
Elucidation of the Pyranose Structure
While Levene and Jacobs isolated D-ribose, the determination of its cyclic structure, specifically the predominance of the pyranose form in its crystalline state and in solution, was the result of subsequent work by several researchers, most notably Sir Walter Norman Haworth.
Haworth's Methylation Analysis
Haworth's pioneering work on the methylation of sugars was instrumental in determining the ring size of monosaccharides. This method involves the exhaustive methylation of all free hydroxyl groups, followed by hydrolysis of the glycosidic bond and identification of the partially methylated sugar.
Methodology:
-
Exhaustive Methylation: A sample of ribose (typically as a methyl glycoside) was treated with a methylating agent, such as dimethyl sulfate (B86663) and sodium hydroxide (B78521) (Haworth methylation). This reaction converts all free hydroxyl groups to methyl ethers.
-
Acid Hydrolysis: The fully methylated ribose derivative was then subjected to acid hydrolysis. This step specifically cleaves the glycosidic bond at the anomeric carbon (C1), leaving the other methyl ether groups intact.
-
Identification of the Methylated Product: The resulting partially methylated ribose was then identified. For a pyranose ring, the hydroxyl group at C5 would have been involved in the ring formation and thus not methylated. Upon hydrolysis of the glycoside, this C5 hydroxyl group, along with the newly formed hydroxyl at C1, would be free. The positions of the remaining methyl groups would indicate the original ring structure.
Hudson's Rules of Isorotation
The work of Claude S. Hudson also contributed significantly to the understanding of the stereochemistry of sugars, including ribose. His "rules of isorotation" related the optical rotation of an anomeric pair of sugars to the configuration of the anomeric carbon. By comparing the optical rotations of the α and β anomers of D-ribose, chemists could deduce the stereochemical relationship at the C1 position, further solidifying the structural understanding of its cyclic forms.
Conclusion
The historical journey from the first synthesis of an unnatural ribose enantiomer to the isolation and structural elucidation of the naturally occurring β-D-ribopyranose is a testament to the ingenuity and perseverance of early 20th-century chemists. The experimental protocols developed by Fischer, Levene, Haworth, and others not only unveiled the structure of a molecule central to life but also laid the methodological foundation for the field of carbohydrate chemistry. For modern researchers in drug development and the life sciences, an appreciation of these foundational discoveries provides a deeper understanding of the chemical principles that govern the behavior of biological macromolecules and informs the rational design of novel therapeutics. The early quantitative data, though lacking the precision of modern instrumentation, represent the first crucial steps in the characterization of this vital biomolecule.
References
Methodological & Application
Protocol for enzymatic assay using beta-D-Ribopyranose as a substrate
Application Notes & Protocols
Topic: Protocol for Enzymatic Assay Using beta-D-Ribopyranose as a Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a five-carbon sugar, is a fundamental component in various biological processes, most notably as a constituent of RNA and in the pentose (B10789219) phosphate (B84403) pathway.[1][2] The study of enzymes that metabolize this compound is crucial for understanding cellular metabolism and for the development of novel therapeutics. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of an enzyme utilizing this compound as a substrate. As a representative example, the protocol is designed for a hypothetical NAD+-dependent "this compound dehydrogenase," which catalyzes the oxidation of this compound. The methodology can be adapted for other enzymes acting on this substrate with appropriate modifications to the detection method.
Signaling Pathway Context: The Pentose Phosphate Pathway
This compound is closely related to D-ribose, a key intermediate in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is essential for reductive biosynthesis and for protecting the cell from oxidative stress. Additionally, the PPP produces pentose sugars, including ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis.[1] The interconversion of ribose and other sugars is critical for maintaining cellular homeostasis.
Experimental Protocol: Enzymatic Assay for this compound Dehydrogenase
This protocol outlines a method to determine the kinetic parameters (Km and Vmax) of a hypothetical NAD+-dependent this compound dehydrogenase. The assay monitors the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.
Materials and Reagents
-
Enzyme: Purified this compound dehydrogenase
-
Substrate: this compound (MW: 150.13 g/mol )[3]
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Instrumentation: UV-Vis Spectrophotometer, temperature-controlled cuvette holder
-
Consumables: Quartz cuvettes (1 cm path length), micropipettes, and tips
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.5. Store at 4°C.
-
Substrate Stock Solution (100 mM): Dissolve 150.13 mg of this compound in 10 mL of assay buffer. Prepare fresh daily.
-
Cofactor Stock Solution (10 mM): Dissolve 66.34 mg of NAD+ in 10 mL of assay buffer. Store in small aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60 seconds.[4]
Assay Procedure
The following procedure is for a single substrate concentration. Repeat for a range of substrate concentrations (e.g., 0.2 to 5 times the estimated Km).[4]
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
In a 1 mL quartz cuvette, prepare the reaction mixture by adding:
-
850 µL of Assay Buffer
-
100 µL of 10 mM NAD+ stock solution (final concentration: 1 mM)
-
X µL of this compound stock solution (to achieve the desired final substrate concentration)
-
(50 - X) µL of Assay Buffer
-
-
Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to allow the temperature to equilibrate.
-
To initiate the reaction, add 10 µL of the enzyme solution to the cuvette.
-
Immediately start recording the absorbance at 340 nm for 2-3 minutes, taking readings every 10-15 seconds.
-
Blank Measurement: Prepare a blank sample containing all components except the enzyme to account for any non-enzymatic reaction.[5]
Data Analysis
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[4]
Data Presentation
Quantitative data from the enzymatic assay should be recorded systematically.
Table 1: Raw Data for Initial Velocity Determination
| [β-D-Ribopyranose] (mM) | Absorbance at 340 nm (Time Series) | Initial Velocity (v₀) (µM/min) |
| 0.1 | (Data points over time) | (Calculated rate) |
| 0.2 | (Data points over time) | (Calculated rate) |
| 0.5 | (Data points over time) | (Calculated rate) |
| 1.0 | (Data points over time) | (Calculated rate) |
| 2.0 | (Data points over time) | (Calculated rate) |
| 5.0 | (Data points over time) | (Calculated rate) |
| 10.0 | (Data points over time) | (Calculated rate) |
Table 2: Summary of Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound dehydrogenase | This compound | (Value) | (Value) | (Value) | (Value) |
Troubleshooting
-
No or Low Activity:
-
Check enzyme concentration and activity.
-
Verify the pH and temperature are optimal for the enzyme.[6]
-
Ensure all reagents were added correctly.
-
-
Non-linear Reaction Rate:
-
The enzyme concentration may be too high, leading to rapid substrate depletion.[4] Dilute the enzyme.
-
The reaction may not be at steady-state. Ensure proper pre-incubation.
-
-
High Background Absorbance:
-
Check for contamination in the buffer or substrate solution.
-
Ensure the blank is properly measured and subtracted.
-
Conclusion
This application note provides a comprehensive protocol for conducting an enzymatic assay using this compound as a substrate. By following this detailed methodology, researchers can accurately determine the kinetic properties of enzymes involved in ribose metabolism. The provided framework for data presentation and troubleshooting will aid in obtaining reliable and reproducible results, which are essential for advancing research in enzymology and drug development.
References
- 1. P. aeruginosa Metabolome Database: this compound (PAMDB001173) [pseudomonas.umaryland.edu]
- 2. Showing Compound this compound (FDB028843) - FooDB [foodb.ca]
- 3. This compound | C5H10O5 | CID 441481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of beta-D-Ribopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-D-ribopyranose is a pentose (B10789219) sugar and a fundamental component of essential biological molecules such as RNA and ATP.[1][2] Its accurate quantification is critical in various fields, including biochemistry, pharmaceutical development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of carbohydrates like this compound.[3] This application note provides a detailed protocol for the analysis of this compound using HPLC with Refractive Index (RI) detection. The separation of sugar anomers, such as alpha and beta forms, can be challenging due to mutarotation in solution.[4] This protocol is optimized to provide reliable and reproducible results.
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound, from sample preparation to data acquisition.
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Amino, Amide, or suitable carbohydrate analysis column. A commonly used column is an aminopropyl-bonded silica (B1680970) column.
3. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water.[5] A common composition is 85:15 (v/v) acetonitrile:water. The mobile phase should be degassed before use to prevent bubble formation in the detector.
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve. Typical concentration ranges may vary depending on the expected sample concentrations.
4. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | Amino Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[6] |
| Injection Volume | 10 µL |
| Detector | Refractive Index Detector (RID) |
| Run Time | Approximately 15 minutes |
5. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
6. System Suitability
Before running the samples, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and other parameters.
7. Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table presents typical retention time and system suitability data obtained using the described method.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 8.5 | ≤ 1.5 | ≥ 2000 |
Note: Retention times can vary depending on the specific column, system, and exact mobile phase composition.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Signaling Pathways
Not applicable for this analytical method.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. By following the outlined protocol, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for the determination of this important monosaccharide in various sample matrices. Adherence to good chromatographic practices, including proper system suitability checks, is essential for obtaining high-quality data.
References
- 1. Showing Compound this compound (FDB028843) - FooDB [foodb.ca]
- 2. This compound | C5H10O5 | CID 441481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC Analysis of Monosaccharides Ribose, Xylitol, and Mannose on Chromolith® NH2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 7. offers.the-scientist.com [offers.the-scientist.com]
Application Notes and Protocols for the NMR Spectroscopic Characterization of beta-D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of beta-D-Ribopyranose using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive experimental protocols and data interpretation guidelines to facilitate the structural elucidation and verification of this important monosaccharide.
Introduction
This compound is a five-carbon sugar that exists in a six-membered pyranose ring structure. It is a key component of various biologically significant molecules. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of carbohydrates. This application note describes the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the unambiguous structural characterization of this compound.
Data Presentation
The structural assignment of this compound is achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in D₂O.
| Atom No. | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (ppm)[1] |
| 1 | ~4.85 | d, J₁,₂ ≈ 3.5 Hz | 95.3 |
| 2 | ~3.65 | dd, J₂,₁ ≈ 3.5 Hz, J₂,₃ ≈ 8.0 Hz | 72.5 |
| 3 | ~3.80 | dd, J₃,₂ ≈ 8.0 Hz, J₃,₄ ≈ 8.0 Hz | 70.4 |
| 4 | ~3.70 | dd, J₄,₃ ≈ 8.0 Hz, J₄,₅eq ≈ 5.0 Hz, J₄,₅ax ≈ 10.0 Hz | 68.7 |
| 5ax | ~3.50 | dd, J₅ax,₄ ≈ 10.0 Hz, J₅ax,₅eq ≈ 12.0 Hz | 64.5 |
| 5eq | ~4.00 | dd, J₅eq,₄ ≈ 5.0 Hz, J₅eq,₅ax ≈ 12.0 Hz | 64.5 |
Note: ¹H NMR data are representative values based on typical chemical shifts and coupling constants for similar monosaccharides, as precise experimental data for this compound was not found in the search results. The ¹³C NMR data is sourced from Omicron Biochemicals, Inc.[1]
Experimental Protocols
A systematic approach involving a series of NMR experiments is required for the complete structural elucidation of this compound.[2]
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of this compound in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Lyophilization (Optional but Recommended): Freeze the solution and lyophilize to remove any exchangeable protons (from hydroxyl groups).
-
Re-dissolution: Re-dissolve the lyophilized sample in 100% D₂O. This step ensures that the hydroxyl proton signals do not interfere with the signals of the ring protons.
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
-
Reference: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or use the residual solvent peak for referencing.
NMR Data Acquisition
Acquire the following spectra on a 500 MHz or higher field NMR spectrometer.
a) 1D ¹H NMR Spectroscopy
-
Purpose: To determine the chemical shifts and coupling constants of the protons.
-
Typical Parameters:
-
Pulse Program: zg30 or similar single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
b) 1D ¹³C NMR Spectroscopy
-
Purpose: To identify the number of unique carbon atoms and their chemical environments.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
c) 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, establishing proton connectivity within the sugar ring.
-
Typical Parameters:
-
Pulse Program: cosygpqf or similar.
-
Spectral Width (F1 and F2): ~12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
d) 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 or similar.
-
Spectral Width (F2, ¹H): ~12 ppm.
-
Spectral Width (F1, ¹³C): ~160 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-16.
-
e) 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall structure and linkage analysis in more complex carbohydrates.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf or similar.
-
Spectral Width (F2, ¹H): ~12 ppm.
-
Spectral Width (F1, ¹³C): ~200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-32.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation for this compound.
References
Application Notes and Protocols for the Mass Spectrometric Identification of beta-D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of beta-D-Ribopyranose using various mass spectrometry techniques. The protocols outlined below are intended as a guide and may require optimization for specific instrumentation and sample matrices.
Introduction
This compound is a specific anomer and ring form of the pentose (B10789219) sugar D-ribose. As a fundamental component of various biological molecules, accurate identification of its specific isomeric form is crucial in many areas of research and development. Mass spectrometry (MS), coupled with chromatographic separation techniques, offers powerful tools for the structural elucidation and quantification of carbohydrates like this compound. However, the high polarity, lack of chromophores, and the existence of multiple isomers present significant analytical challenges.[1] This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with advanced techniques for isomer differentiation.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For carbohydrates like this compound, derivatization is mandatory to increase volatility and thermal stability.[2] A common approach involves a two-step process of oximation followed by silylation.
Experimental Protocol: Oximation and Silylation for GC-MS
This protocol is adapted from established methods for monosaccharide analysis.[2][3]
1. Sample Preparation (Hydrolysis):
-
If this compound is part of a larger structure (e.g., polysaccharide), hydrolysis is required. A common method is acid hydrolysis with trifluoroacetic acid (TFA).
-
To 1-5 mg of the dried sample, add 1 mL of 2 M TFA.
-
Heat at 120°C for 2 hours in a sealed reaction vial.
-
After cooling, evaporate the TFA under a stream of nitrogen.
-
To ensure complete removal of TFA, add 500 µL of methanol (B129727) and evaporate to dryness. Repeat this step three times.
2. Derivatization:
-
Step 1: Oximation
-
To the dried hydrolysate, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex thoroughly to dissolve the sample.
-
Incubate at 80°C for 30 minutes. This step converts the aldehyde group of the open-ring form of ribose to a methoxime, reducing the number of isomers present in the final sample.[2]
-
-
Step 2: Silylation
-
After the oximation reaction has cooled to room temperature, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture.
-
Incubate at 70°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[4]
-
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
Data Interpretation
The resulting chromatogram will show peaks corresponding to the TMS-derivatized this compound. The mass spectrum of each peak should be compared to a known standard or a spectral library for confirmation. The fragmentation pattern of silylated sugars is characterized by specific losses of TMS groups and cross-ring cleavages.
Logical Workflow for GC-MS Analysis
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the analysis of non-volatile compounds in complex mixtures, often without the need for derivatization. However, derivatization can be employed to enhance ionization efficiency and chromatographic retention.
Experimental Protocol: HILIC-LC-MS/MS (Underivatized)
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like monosaccharides.[1]
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 80:20 acetonitrile:water).
-
Centrifuge the sample to remove any particulates.
-
Transfer the supernatant to an autosampler vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A HILIC column (e.g., amide-based, 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 90% B
-
2-15 min: Linear gradient from 90% to 60% B.
-
15-17 min: Hold at 60% B.
-
17.1-25 min: Return to 90% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Negative ion mode is often preferred for underivatized sugars.
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, gas flow, temperature).
-
Data Acquisition: Full scan MS and tandem MS (MS/MS) of the precursor ion for this compound ([M-H]⁻ at m/z 149.045).
-
Collision Energy: Optimize to obtain characteristic fragment ions.
-
Experimental Protocol: PMP Derivatization for LC-MS/MS
1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization is a widely used method that improves the chromatographic behavior and ionization efficiency of monosaccharides.[1]
1. Derivatization:
-
To the dried sample, add 20 µL of 0.5 M PMP in methanol and 20 µL of 0.3 M NaOH.
-
Vortex and incubate at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 20 µL of 0.3 M HCl.
-
Add 200 µL of water and extract three times with 200 µL of chloroform (B151607) to remove excess PMP.
-
The aqueous layer containing the PMP-labeled ribose is collected and can be diluted for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A suitable gradient from low to high organic content (e.g., 10% to 60% B over 20 minutes).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: ESI in positive ion mode.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for PMP-derivatized ribose in Multiple Reaction Monitoring (MRM) mode for quantification or perform product ion scans for identification.
-
Data Interpretation
In tandem MS, this compound will fragment in a characteristic manner. For underivatized ribose, fragmentation often involves losses of water molecules and cross-ring cleavages.[5] For PMP-derivatized ribose, fragmentation will involve the PMP tag as well.
Signaling Pathway for PMP Derivatization and Analysis
Section 3: Advanced Techniques for Isomer Differentiation
Distinguishing between anomers (α vs. β) and other isomers (e.g., ribose vs. arabinose) is a significant challenge. Advanced MS techniques can provide solutions.
Ion Mobility Mass Spectrometry (IM-MS)
IM-MS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to mass spectrometry.[1][6] This technique can resolve isomers that are indistinguishable by MS alone.[6] The collision cross-section (CCS), a measure of the ion's rotationally averaged surface area, can be a characteristic value for a specific isomer.
Tandem Mass Spectrometry (MS/MS) Fragmentation Studies
Careful analysis of MS/MS fragmentation patterns can reveal subtle structural differences. For example, the relative intensities of fragment ions resulting from dehydration and cross-ring cleavages can differ between anomers. It has been shown that ribose in the α-configuration has a larger relative dehydration branching ratio than ribose in the β-configuration.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of ribose and related monosaccharides using mass spectrometry. Note that specific values for this compound are often not reported in isolation from other ribose isomers.
Table 1: LC-MS Quantitative Data for Underivatized Monosaccharides
| Compound | Retention Time (min) | LOD (µM) | LOQ (µM) | Mass Error (ppm) |
|---|---|---|---|---|
| D-Ribose | Not specified | 0.019-0.40 | 0.090-1.3 | 0.0-2.4 |
| D-Ribose | 1.39 | Not specified | Not specified | Not specified |
Data compiled from multiple sources and analytical conditions may vary.
Table 2: GC-MS Quantitative Data for Derivatized Monosaccharides
| Derivative | Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|---|
| TMS-Oxime | Ribose | Not specified | Not specified | Not specified |
| Alditol Acetate | Ribose | Not specified | Not specified | Not specified |
Quantitative data for specific derivatized forms of this compound is highly dependent on the method and often not published in a standardized format.
Conclusion
The mass spectrometric techniques outlined provide powerful and versatile approaches for the identification and characterization of this compound. For robust identification, especially in complex matrices, coupling chromatographic separation with mass spectrometry is essential. Derivatization can significantly improve the performance of GC-MS analysis and can also be beneficial for LC-MS. For unambiguous isomer identification, advanced techniques such as ion mobility mass spectrometry should be considered. The protocols provided herein serve as a starting point for method development, and optimization will be necessary to achieve the desired performance for specific research applications.
References
- 1. dovepress.com [dovepress.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of carbohydrate anomers using ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies Using Labeled β-D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-ribopyranose, a five-carbon sugar, is a central molecule in cellular metabolism. It is a key component of essential biomolecules such as RNA, ATP, and other nucleotides.[1] The study of ribose metabolism is crucial for understanding fundamental biological processes, including nucleotide synthesis and energy metabolism. Isotopic labeling of β-D-ribopyranose provides a powerful tool to trace its metabolic fate and quantify its incorporation into various downstream metabolites. This document provides detailed application notes and protocols for conducting metabolic studies using labeled β-D-ribopyranose in a research setting.
The primary metabolic pathway for ribose is the pentose (B10789219) phosphate (B84403) pathway (PPP). Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate (B1218738) (R-5-P).[2] This R-5-P can then enter the non-oxidative phase of the PPP to contribute to the production of ATP or be utilized for nucleotide synthesis.[2]
Applications in Metabolic Research
The use of labeled β-D-ribopyranose has several critical applications in metabolic research and drug development:
-
Nucleotide Synthesis Pathway Analysis: Tracing the incorporation of labeled ribose into RNA and DNA precursors allows for the detailed study of de novo and salvage pathways of nucleotide synthesis.
-
Pentose Phosphate Pathway (PPP) Flux Analysis: Quantifying the rate of labeled ribose incorporation into downstream metabolites provides insights into the activity of the PPP, a key pathway for producing NADPH and precursors for nucleotide biosynthesis.
-
Energy Metabolism Studies: Labeled ribose can be used to investigate its contribution to cellular energy production, particularly under conditions of metabolic stress or in diseases with altered energy metabolism.
-
Drug Discovery and Development: Understanding how a drug candidate affects ribose metabolism and nucleotide synthesis can be crucial for evaluating its efficacy and mechanism of action, especially for anti-cancer and anti-viral agents.
Data Presentation
The following tables summarize hypothetical quantitative data from a typical isotope tracing experiment using [U-¹³C₅]-β-D-Ribopyranose in a cancer cell line. This data illustrates the expected outcomes of such an experiment.
Table 1: Incorporation of [U-¹³C₅]-β-D-Ribopyranose into Ribonucleotides after 24 hours
| Ribonucleotide | % Labeled (M+5) |
| ATP | 85.2 ± 3.1 |
| GTP | 83.9 ± 2.8 |
| CTP | 86.5 ± 3.5 |
| UTP | 87.1 ± 3.3 |
Table 2: Time-Course of [U-¹³C₅]-β-D-Ribopyranose Incorporation into the Ribose Moiety of ATP
| Time (hours) | % Labeled ATP (M+5) |
| 1 | 25.4 ± 1.8 |
| 4 | 68.7 ± 4.2 |
| 12 | 81.3 ± 3.9 |
| 24 | 85.2 ± 3.1 |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with [U-¹³C₅]-β-D-Ribopyranose
This protocol details the steps for labeling mammalian cells with uniformly labeled ¹³C-ribose.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Glucose-free cell culture medium
-
[U-¹³C₅]-β-D-Ribopyranose (or other desired labeled variant)
-
6-well or 10-cm cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10-cm dishes at a density that allows them to reach 70-80% confluency at the time of labeling.
-
Acclimatization: Once cells are attached and growing, replace the standard medium with a glucose-free medium supplemented with unlabeled β-D-ribopyranose at the desired concentration (e.g., 10 mM) for 2-4 hours to allow cells to adapt to ribose as a primary carbon source.
-
Labeling:
-
Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₅]-β-D-Ribopyranose to the final desired concentration.
-
Aspirate the acclimatization medium and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) to monitor the incorporation of the labeled ribose.
-
Harvesting: Proceed to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction
This protocol describes the quenching of metabolic activity and extraction of intracellular metabolites for mass spectrometry analysis.
Materials:
-
Ice-cold PBS
-
Pre-chilled (-80°C) 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (refrigerated)
Procedure:
-
Quenching:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
-
Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).
-
Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
Protocol 3: RNA Extraction and Digestion for Ribose Labeling Analysis
This protocol outlines the extraction of total RNA and its subsequent digestion to nucleosides for the analysis of labeled ribose incorporation.
Materials:
-
TRIzol reagent (or similar RNA extraction kit)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate (B1210297) buffer
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the culture dish by adding TRIzol reagent and following the manufacturer's protocol for phase separation and RNA precipitation.[3]
-
-
RNA Digestion:
-
Resuspend the purified RNA pellet in nuclease-free water.
-
To 1-5 µg of RNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase and continue to incubate at 37°C for another 2 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Filter the digested sample through a 0.22 µm filter.
-
The sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in the ribose moiety of the nucleosides.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the incorporation of labeled β-D-ribopyranose.
References
Application Notes and Protocols for the Use of beta-D-Ribopyranose in Cell Culture for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-Ribopyranose, a naturally occurring monosaccharide and a fundamental component of essential biomolecules such as RNA and adenosine (B11128) triphosphate (ATP), plays a pivotal role in cellular metabolism.[1][2] As the precursor to D-ribose-5-phosphate, it is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for the synthesis of nucleotides and the production of the reducing equivalent NADPH.[2][3] Supplementing cell culture media with this compound offers a direct method to modulate cellular energy metabolism, support nucleotide synthesis, and investigate metabolic reprogramming in various physiological and pathological contexts, including cancer and cardiovascular diseases.[1][4][5]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture for metabolic research. Detailed protocols for media supplementation, key metabolic assays, and data interpretation are presented to facilitate the investigation of its effects on cellular bioenergetics and related signaling pathways.
Data Presentation
Table 1: Effects of this compound on Cellular ATP Levels
| Cell Line | Concentration of this compound | Incubation Time | Change in ATP Levels (Fold Change or %) | Reference |
| Myocardial Cells | Not specified | Post-ischemia | Increased ATP production | [2] |
| Skeletal Muscle | Not specified | Post-exercise | Enhanced recovery of ATP levels | [6] |
| Human Lymphocytes | Not specified | Not specified | No significant inhibition of proliferation | [2] |
Table 2: Effects of this compound on Lactate (B86563) Secretion
| Cell Line | Concentration of this compound | Incubation Time | Change in Lactate Secretion (Fold Change or %) | Reference |
| Canine Cancer (A72) | 0.05 mM | 24-48 hours | Increased cell growth (indirectly related to lactate) | [1] |
| Human Cancer (HTB-126) | 5 mM | 48-72 hours | Cytostatic effect (reduced proliferation) | [4] |
Experimental Protocols
Protocol 1: Supplementation of Cell Culture Media with this compound
Objective: To prepare cell culture media supplemented with this compound for metabolic studies.
Materials:
-
This compound (cell culture grade)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
Penicillin-Streptomycin solution
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in the basal medium to create a sterile stock solution (e.g., 1 M).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for up to one month.
-
-
Preparation of Supplemented Media:
-
Thaw and warm the basal medium and FBS to 37°C.
-
Prepare the complete growth medium by adding the required amount of FBS and Penicillin-Streptomycin.
-
Add the appropriate volume of the sterile this compound stock solution to the complete growth medium to achieve the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).
-
Mix the supplemented medium thoroughly by gentle inversion.
-
-
Cell Culture:
-
Culture cells of interest (e.g., HEK293, HepG2, A72, HTB-126) in the prepared supplemented medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
For dose-response experiments, prepare a range of concentrations.
-
Always include a control group of cells cultured in the medium without supplemental this compound.
-
Protocol 2: Measurement of Intracellular ATP Levels
Objective: To quantify the effect of this compound supplementation on intracellular ATP levels.
Materials:
-
Cells cultured with and without this compound
-
ATP Assay Kit (luciferase-based)
-
Lysis buffer (provided with the kit or prepared separately)
-
Luminometer
-
96-well white, opaque plates
Procedure:
-
Cell Lysis:
-
Seed cells in a 96-well plate and treat with different concentrations of this compound for the desired duration.
-
Remove the culture medium and wash the cells once with cold PBS.
-
Add the appropriate volume of lysis buffer to each well and incubate according to the kit manufacturer's instructions to ensure complete cell lysis.
-
-
ATP Measurement:
-
Prepare the ATP standard curve according to the kit protocol.
-
Add the cell lysate and ATP standards to a new 96-well white, opaque plate.
-
Add the luciferase-based ATP detection reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the ATP concentration in each sample using the standard curve.
-
Normalize the ATP concentration to the protein concentration or cell number for each sample.
-
Express the results as a fold change or percentage relative to the untreated control.
-
Protocol 3: Measurement of Extracellular Lactate Secretion
Objective: To quantify the effect of this compound supplementation on lactate secretion into the cell culture medium.
Materials:
-
Cell culture supernatant from cells cultured with and without this compound
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
-
96-well clear or black plates (depending on the assay)
Procedure:
-
Sample Collection:
-
Collect the cell culture supernatant at different time points from cells treated with this compound and control cells.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
Lactate Measurement:
-
Prepare a lactate standard curve according to the assay kit instructions.
-
Add the collected supernatant and lactate standards to the wells of the microplate.
-
Add the reaction mix from the kit to each well.
-
Incubate the plate as per the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Determine the lactate concentration in the supernatant using the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration.
-
Present the data as the rate of lactate secretion or the cumulative amount of lactate produced.
-
Visualization of Metabolic Pathways and Workflows
Caption: Pentose Phosphate Pathway and this compound Bypass.
Caption: Experimental Workflow for Metabolic Analysis.
Caption: Potential mTOR Signaling Activation by this compound.
References
- 1. Potassium bicarbonate and D-ribose effects on A72 canine and HTB-126 human cancer cell line proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cytoplan.co.uk [blog.cytoplan.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial bioenergetics and D-ribose in HFpEF: a brief narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Crystallizing β-D-Ribopyranose: Application Notes and Protocols for Researchers
For Immediate Release
A Detailed Guide to Obtaining High-Purity β-D-Ribopyranose Crystals for Pharmaceutical and Research Applications
This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed protocols for the crystallization of β-D-ribopyranose. The methodologies outlined below are designed to yield high-quality crystals suitable for a range of applications, including structural analysis and as a starting material for the synthesis of nucleic acid-based therapeutics.
D-Ribose is a crucial monosaccharide in various biological processes, and in its crystalline form, it predominantly adopts the β-D-ribopyranose structure. The ability to produce pure, well-defined crystals of this compound is essential for advancing research and development in numerous scientific fields.
Data Presentation: Solubility of D-Ribose
The selection of an appropriate solvent system is critical for successful crystallization. The following tables summarize the mole fraction solubility of D-ribose in various pure and binary solvent systems at different temperatures. This data is essential for designing and optimizing crystallization protocols by controlling supersaturation.
Table 1: Solubility of D-Ribose in Pure Solvents
| Temperature (K) | Methanol | Ethanol (B145695) | 2-Propanol | 1-Butanol |
| 283.15 | 0.0458 | 0.0085 | 0.0019 | 0.0011 |
| 293.15 | 0.0571 | 0.0112 | 0.0026 | 0.0015 |
| 303.15 | 0.0709 | 0.0147 | 0.0035 | 0.0020 |
| 313.15 | 0.0875 | 0.0191 | 0.0047 | 0.0027 |
| 323.15 | 0.1074 | 0.0248 | 0.0063 | 0.0036 |
Data extracted from the Journal of Chemical & Engineering Data, 2020, 65, 4, 1834–1842.[1][2]
Table 2: Solubility of D-Ribose in Ethanol + 1-Hexane Binary Solvent System (Mole Fraction of Ethanol, x_2)
| Temperature (K) | x_2 = 0.2 | x_2 = 0.4 | x_2 = 0.6 | x_2 = 0.8 |
| 283.15 | 0.0003 | 0.0012 | 0.0030 | 0.0057 |
| 293.15 | 0.0004 | 0.0016 | 0.0040 | 0.0075 |
| 303.15 | 0.0005 | 0.0021 | 0.0052 | 0.0098 |
| 313.15 | 0.0007 | 0.0027 | 0.0068 | 0.0128 |
| 323.15 | 0.0009 | 0.0035 | 0.0088 | 0.0167 |
Data extracted from the Journal of Chemical & Engineering Data, 2020, 65, 4, 1834–1842.[1][2]
Experimental Protocols
Two common and effective methods for the crystallization of β-D-ribopyranose are presented below: Slow Cooling Crystallization and Vapor Diffusion Crystallization.
Protocol 1: Slow Cooling Crystallization from Aqueous Ethanol
This method is suitable for obtaining a good yield of high-purity crystals and can be scaled up. The principle relies on the decreased solubility of β-D-ribopyranose in an aqueous ethanol solution at lower temperatures.
Materials:
-
High-purity D-ribose powder
-
Ethanol (95% or absolute)
-
Deionized water
-
Crystallization vessel with a magnetic stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven or desiccator
Procedure:
-
Dissolution: Prepare a saturated or slightly undersaturated solution of D-ribose in a 50:50 (v/v) ethanol/water mixture at an elevated temperature (e.g., 40-50 °C). The concentration should be determined based on the solubility data in Table 1 and 2 to ensure complete dissolution. For example, start by dissolving approximately 0.2 g of D-ribose per mL of the solvent mixture.
-
Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration of the solution to remove impurities.
-
Slow Cooling: Allow the solution to cool down slowly to room temperature. To control the cooling rate, the crystallization vessel can be placed in an insulated container. A slow cooling rate is crucial for the formation of large, well-ordered crystals.
-
Further Cooling: Once the solution has reached room temperature, transfer it to a refrigerator (e.g., 4 °C) and leave it undisturbed for several days to maximize crystal growth.
-
Crystal Harvesting: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 30-40 °C) or in a desiccator over a drying agent.
Protocol 2: Vapor Diffusion Crystallization
This method is ideal for producing high-quality single crystals for X-ray diffraction studies and is typically performed on a smaller scale.
Materials:
-
High-purity D-ribose
-
A "good" solvent in which D-ribose is soluble (e.g., water)
-
A "poor" or "precipitating" solvent that is miscible with the good solvent but in which D-ribose is less soluble (e.g., ethanol, 2-propanol)
-
Vapor diffusion crystallization plates (e.g., sitting drop or hanging drop)
Procedure:
-
Prepare the Reservoir Solution: Fill the reservoir of the crystallization plate with the poor solvent (e.g., 80% ethanol).
-
Prepare the Drop Solution: Prepare a concentrated solution of D-ribose in the good solvent (e.g., water).
-
Set up the Crystallization:
-
Sitting Drop: Pipette a small volume (e.g., 1-2 µL) of the D-ribose solution onto the sitting drop post.
-
Hanging Drop: Pipette a small volume (e.g., 1-2 µL) of the D-ribose solution onto a siliconized glass coverslip and invert it over the reservoir.
-
-
Equilibration: Seal the crystallization plate and allow it to equilibrate at a constant temperature. The vapor of the poor solvent will slowly diffuse into the drop, gradually increasing its concentration and inducing crystallization.
-
Monitoring: Monitor the drop for crystal growth over several days to weeks.
-
Crystal Harvesting: Carefully remove the crystals from the drop using a cryo-loop or a fine needle.
Mandatory Visualizations
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of Oligosaccharides Containing β-D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligosaccharides play crucial roles in a myriad of biological processes, and the synthesis of novel carbohydrate structures is paramount for advancing glycobiology research and drug discovery. While D-ribose is a fundamental component of nucleic acids in its β-D-ribofuranose form, the corresponding six-membered β-D-ribopyranose ring is the thermodynamically more stable anomer in solution. The incorporation of this stable pyranose form of ribose into oligosaccharide chains represents an unexplored avenue for the development of novel glycan-based therapeutics and biological probes. This document outlines a chemoenzymatic strategy for the synthesis of such oligosaccharides. Due to the scarcity of specific glycosyltransferases that recognize ribopyranose as a natural substrate, this approach combines the precision of chemical synthesis to create a β-D-ribopyranoside acceptor with the efficiency and stereoselectivity of enzymatic glycosylation for chain extension.
The proposed methodology leverages the promiscuity of certain glycosyltransferases, which have been shown to accept unnatural sugar acceptors, to append monosaccharides to a chemically synthesized β-D-ribopyranoside. This approach opens the door to creating a new class of oligosaccharides with potentially unique structural and biological properties.
Chemoenzymatic Synthesis Strategy
The overall strategy is a two-stage process:
-
Chemical Synthesis of a β-D-Ribopyranosyl Acceptor: This stage involves the protection of D-ribose, favoring the pyranose conformation, followed by glycosylation with a linker molecule that provides a terminal hydroxyl group for the subsequent enzymatic reaction.
-
Enzymatic Elongation: The synthesized β-D-ribopyranosyl acceptor is then used as a substrate for a glycosyltransferase to extend the oligosaccharide chain. The choice of glycosyltransferase will determine the type of monosaccharide and linkage formed.
Caption: A high-level overview of the chemoenzymatic workflow.
Data Presentation
Table 1: Summary of Chemical Synthesis Steps and Typical Yields
| Step | Reactants | Product | Typical Yield (%) |
| 1. Per-O-acetylation of D-Ribose | D-Ribose, Acetic Anhydride (B1165640), Iodine | 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose | 85-95 |
| 2. Glycosylation with Linker (e.g., 2-(benzyloxy)ethanol) | Acetylated Ribopyranose, 2-(Benzyloxy)ethanol (B1666784), Lewis Acid (e.g., TMSOTf) | Protected β-D-Ribopyranosyl-linker | 60-75 |
| 3. Deprotection of Hydroxyl Groups | Protected β-D-Ribopyranosyl-linker, NaOMe in Methanol | β-D-Ribopyranosyl-linker Acceptor | 90-98 |
Note: Yields are estimates based on similar reactions with other monosaccharides and may require optimization.
Table 2: Proposed Enzymatic Glycosylation and Hypothetical Yields
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Hypothetical Yield (%) |
| Bovine β-1,4-Galactosyltransferase | UDP-Galactose | β-D-Ribopyranosyl-linker Acceptor | Gal(β1-4)Rib(β)-linker | To be determined |
| Pasteurella multocida α-2,3-Sialyltransferase | CMP-Neu5Ac | Gal(β1-4)Rib(β)-linker | Neu5Ac(α2-3)Gal(β1-4)Rib(β)-linker | To be determined |
Note: The feasibility and yields of these enzymatic reactions are hypothetical and would require experimental validation due to the use of an unnatural acceptor.
Experimental Protocols
Protocol 1: Chemical Synthesis of 2-(Benzyloxy)ethyl-β-D-ribopyranoside Acceptor
This protocol details the chemical synthesis of a β-D-ribopyranoside with a linker arm terminating in a hydroxyl group, making it a suitable acceptor for enzymatic glycosylation.
Caption: Workflow for the chemical synthesis of the acceptor molecule.
Materials:
-
D-Ribose
-
Acetic anhydride
-
Iodine
-
Dichloromethane (DCM), anhydrous
-
2-(Benzyloxy)ethanol
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Molecular sieves (4 Å)
-
Triethylamine
-
Methanol, anhydrous
-
Sodium methoxide (B1231860) (NaOMe)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Per-O-acetylation of D-Ribose: a. Suspend D-ribose (1.0 eq) in acetic anhydride (5.0 eq). b. Add a catalytic amount of iodine (0.1 eq) to the suspension. c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. d. Pour the reaction mixture into ice-cold saturated sodium bicarbonate solution and extract with DCM. e. Wash the organic layer with saturated sodium thiosulfate (B1220275) solution and brine, then dry over anhydrous sodium sulfate. f. Concentrate under reduced pressure and purify by silica gel chromatography to obtain 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose.
-
Glycosylation with 2-(Benzyloxy)ethanol: a. Dissolve the acetylated ribopyranose (1.0 eq) and 2-(benzyloxy)ethanol (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., argon). b. Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature. c. Cool the mixture to -20°C. d. Add TMSOTf (0.2 eq) dropwise. e. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC. f. Quench the reaction by adding triethylamine. g. Filter off the molecular sieves and concentrate the filtrate. h. Purify the crude product by silica gel chromatography to yield the protected 2-(benzyloxy)ethyl 2,3,4-tri-O-acetyl-β-D-ribopyranoside.
-
Zemplén Deacetylation: a. Dissolve the protected ribopyranoside (1.0 eq) in anhydrous methanol. b. Add a catalytic amount of sodium methoxide (0.1 eq). c. Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material. d. Neutralize the reaction with Amberlite IR-120 (H+) resin. e. Filter the resin and concentrate the filtrate to obtain the final acceptor, 2-(benzyloxy)ethyl-β-D-ribopyranoside.
Protocol 2: Enzymatic Galactosylation of the β-D-Ribopyranoside Acceptor
This protocol describes a hypothetical enzymatic reaction using a promiscuous glycosyltransferase to extend the chemically synthesized acceptor.
Caption: Workflow for the enzymatic extension of the acceptor.
Materials:
-
2-(Benzyloxy)ethyl-β-D-ribopyranoside (synthesized in Protocol 1)
-
Uridine diphosphate (B83284) galactose (UDP-Gal)
-
Bovine β-1,4-galactosyltransferase (commercially available)
-
Alkaline phosphatase
-
HEPES buffer (50 mM, pH 7.4)
-
Manganese chloride (MnCl₂)
-
Incubator or water bath at 37°C
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing:
- 2-(Benzyloxy)ethyl-β-D-ribopyranoside (1.0 eq, e.g., 10 mM final concentration)
- UDP-Gal (1.5 eq)
- MnCl₂ (10 mM final concentration)
- Alkaline phosphatase (10 U/mL)
- Bovine β-1,4-galactosyltransferase (e.g., 50 mU)
- HEPES buffer (50 mM, pH 7.4) to the final volume. b. Gently mix the components.
-
Incubation: a. Incubate the reaction mixture at 37°C for 24-48 hours. b. Monitor the progress of the reaction by taking small aliquots at different time points and analyzing by TLC or HPLC.
-
Reaction Termination and Purification: a. Terminate the reaction by boiling for 3 minutes to denature the enzymes. b. Centrifuge the mixture to pellet the denatured proteins. c. Load the supernatant onto a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with water to separate the oligosaccharide product from salts and unreacted monosaccharides. d. Collect fractions and analyze by TLC or mass spectrometry to identify the product-containing fractions. e. Pool the pure fractions and lyophilize to obtain the final oligosaccharide product, Gal(β1-4)Rib(β)-O-(CH₂)₂-OBn.
Conclusion
The chemoenzymatic synthesis of oligosaccharides containing β-D-ribopyranose is a novel and challenging area of glycoscience. The protocols provided herein offer a rational and feasible approach to this synthetic challenge. While the chemical synthesis of the ribopyranoside acceptor is based on established methodologies, the enzymatic extension relies on the principle of enzyme promiscuity and requires experimental validation. Successful synthesis of these novel oligosaccharides will provide valuable tools for exploring the impact of sugar ring size and conformation on biological recognition events and could lead to the development of new therapeutic agents.
Troubleshooting & Optimization
How to improve the yield of beta-D-Ribopyranose synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-D-Ribopyranose. Our goal is to help you improve the yield and stereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing β-D-Ribopyranose?
A1: The most common methods for synthesizing β-D-Ribopyranose and its derivatives involve the chemical modification of D-ribose. Key approaches include:
-
Direct Acetylation of D-Ribose: This method involves treating D-ribose with an acetylating agent, such as acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270). This reaction typically produces a mixture of α and β anomers of tetra-O-acetyl-D-ribopyranose, from which the β-anomer can be isolated.
-
Koenigs-Knorr Reaction: This classical glycosylation method involves the reaction of a glycosyl halide (e.g., acetobromoribose) with an alcohol in the presence of a promoter, such as a silver or mercury salt. The use of a participating protecting group at the C-2 position, such as an acetyl group, provides anchimeric assistance that directs the formation of the 1,2-trans product, which for ribose is the β-anomer.[1]
Q2: How can I improve the stereoselectivity to favor the β-anomer?
A2: Improving β-selectivity is a critical aspect of increasing the yield of β-D-Ribopyranose. Key strategies include:
-
Neighboring Group Participation: Employing a participating protecting group at the C-2 position (e.g., acetyl, benzoyl) is highly effective. This group forms a cyclic intermediate that blocks the α-face of the ribose ring, forcing the incoming nucleophile to attack from the β-face, resulting in the 1,2-trans product (β-anomer).[1]
-
Solvent Choice: The choice of solvent can significantly influence the anomeric ratio. Solvents like acetonitrile (B52724) can favor the formation of β-glycosides.[2] The anomeric effect, which can favor the α-anomer, can be influenced by solvent polarity.[3]
-
Catalyst Selection: In reactions like the Koenigs-Knorr synthesis, the choice of promoter (e.g., silver carbonate, silver triflate, mercury(II) cyanide) can affect the stereochemical outcome.[1] For glycosylations using sugar acetate (B1210297) donors, Lewis acids like InBr₃ have been shown to be effective promoters for β-glycoside formation.[4]
Q3: What are the main challenges in purifying β-D-Ribopyranose?
A3: The primary challenge in purifying β-D-Ribopyranose is its separation from the α-anomer, as they are diastereomers with similar physical properties. Common purification techniques include:
-
Fractional Crystallization: This is a widely used method for separating anomers. The β-anomer of tetra-O-acetyl-D-ribofuranose, for instance, can be obtained in high purity through recrystallization from solvents like diethyl ether or ethanol.[5][6] The success of this method depends on finding conditions where one anomer is significantly less soluble than the other.
-
Chromatography: Silica (B1680970) gel column chromatography can be used to separate α and β anomers, although it can be challenging and may require careful optimization of the eluent system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Overall Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal work-up procedure leading to product loss. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Control the reaction temperature; lower temperatures can improve stability.[7] Use anhydrous conditions as moisture can lead to hydrolysis. 3. Optimize extraction and purification steps to minimize losses. |
| Poor β-Selectivity (High proportion of α-anomer) | 1. Lack of a participating neighboring group at C-2. 2. Inappropriate solvent choice. 3. Non-optimal catalyst or promoter. 4. Reaction temperature is too high. | 1. Ensure a participating group (e.g., acetyl, benzoyl) is present at the C-2 position to direct β-glycosylation.[1] 2. Screen different solvents. Acetonitrile is known to favor β-anomer formation in some glycosylation reactions.[2] 3. In Koenigs-Knorr type reactions, ensure the use of an appropriate promoter like silver carbonate. For other glycosylations, consider Lewis acids that favor β-anomer formation.[1][4] 4. Lowering the reaction temperature can often improve stereoselectivity.[7] |
| Difficulty in Separating α and β Anomers | 1. Similar solubility of the anomers in the chosen crystallization solvent. 2. Co-crystallization of the anomers. 3. Ineffective chromatographic separation. | 1. Screen a variety of solvents and solvent mixtures for recrystallization to find a system with optimal differential solubility. 2. Optimize crystallization conditions such as temperature, cooling rate, and concentration to favor the crystallization of the desired β-anomer.[8] 3. For chromatography, experiment with different solvent systems (eluents) and stationary phases. |
| Formation of Byproducts | 1. Side reactions due to reactive functional groups. 2. Use of overly harsh reaction conditions. | 1. Ensure all hydroxyl groups, other than the anomeric one, are adequately protected. 2. Use milder reaction conditions (e.g., lower temperature, less reactive catalysts) to minimize side reactions. |
Experimental Protocols
Protocol 1: Synthesis of β-D-Ribopyranose Tetraacetate via Direct Acetylation
This protocol is adapted from a procedure for the synthesis of the L-isomer, which reports a 42% yield of the β-anomer after recrystallization.
Materials:
-
D-Ribose
-
Acetic Anhydride
-
Pyridine
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve D-ribose (e.g., 5 g) in a mixture of acetic anhydride (e.g., 20 mL) and pyridine (e.g., 20 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (a mixture of α and β anomers).
-
Purify the β-anomer by recrystallization from ethanol.
Protocol 2: Koenigs-Knorr Synthesis of a β-D-Ribopyranoside
This is a general procedure illustrating the principles of the Koenigs-Knorr reaction for achieving high β-selectivity.
Materials:
-
Tetra-O-acetyl-α-D-ribopyranosyl bromide (glycosyl donor)
-
Alcohol (glycosyl acceptor)
-
Silver (I) carbonate (promoter)
-
Anhydrous dichloromethane (solvent)
-
Molecular sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol acceptor and molecular sieves to anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to ensure anhydrous conditions.
-
Add silver (I) carbonate to the mixture.
-
In a separate flask, dissolve the tetra-O-acetyl-α-D-ribopyranosyl bromide in anhydrous dichloromethane.
-
Add the glycosyl bromide solution dropwise to the acceptor mixture at room temperature.
-
Stir the reaction until TLC analysis indicates the consumption of the starting materials.
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting β-glycoside by silica gel column chromatography or crystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Acetylated Ribose Derivatives
| Starting Material | Reaction | Conditions | Product | Anomeric Ratio (α:β) | Yield of β-anomer | Reference |
| L-Ribose | Acetylation | Acetic anhydride, pyridine | 1,2,3,5-tetra-O-acetyl-L-ribofuranose | 6:94 | 73% | [9] |
| L-Ribose | Acetolysis | Acetic anhydride, acetic acid, H₂SO₄ | 1,2,3,5-tetra-O-acetyl-L-ribofuranose | Mixture | 57% (after recrystallization) | [5] |
| D-Ribose | Acetylation | Acetic anhydride, pyridine | β-D-Ribopyranose tetraacetate | Not specified | 42% (after recrystallization) | Adapted from a patent for the L-isomer. |
Visualizations
Caption: General workflow for the synthesis of β-D-Ribopyranose.
Caption: Decision tree for troubleshooting low β-anomer yield.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 4. Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 6. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
Overcoming challenges in the purification of beta-D-Ribopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of β-D-Ribopyranose.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of β-D-Ribopyranose, providing potential causes and recommended solutions.
Issue 1: Low Yield of Purified β-D-Ribopyranose
| Potential Cause | Recommended Solution |
| Anomerization: | In solution, D-ribose exists as an equilibrium mixture of α/β-pyranose and α/β-furanose forms. The desired β-D-ribopyranose is only one of these anomers.[1] Anomerization can occur during purification, reducing the yield of the target anomer. Control temperature and pH to minimize anomerization. Lower temperatures generally slow down the rate of anomerization. |
| Degradation: | Ribose is unstable at neutral to alkaline pH and elevated temperatures. At pH 7.0 and 100°C, the half-life of ribose is only 73 minutes.[2][3][4] Maintain a slightly acidic pH (around 4-6) and low temperatures (4-25°C) throughout the purification process to minimize degradation. |
| Incomplete Elution from Chromatography Column: | The highly polar nature of ribose can lead to strong interactions with the stationary phase, resulting in incomplete elution. Optimize the mobile phase composition, including the organic modifier and buffer concentration. A gradient elution may be more effective than isocratic elution. |
| Losses During Crystallization: | Suboptimal solvent systems, cooling rates, or the presence of impurities can lead to poor crystal formation and low recovery. Screen various solvent/anti-solvent systems and optimize the cooling profile. Seeding with pre-existing crystals of β-D-ribopyranose can improve crystallization efficiency. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Co-elution of Other Anomers: | The α- and β-anomers of ribopyranose, as well as the furanose forms, have very similar polarities, making their separation challenging.[5] Utilize a high-resolution chromatography method such as preparative HPLC with a suitable stationary phase (e.g., amino-based or ligand-exchange columns).[6] Optimize the mobile phase to maximize the separation of anomers. |
| Residual Starting Materials or By-products: | If the D-ribose is from a fermentation broth, impurities such as other sugars, proteins, and ions may be present.[4] Pre-purification steps such as ion-exchange chromatography or membrane filtration can remove these impurities before the final purification step. |
| Degradation Products: | As mentioned, ribose can degrade under certain conditions, leading to the formation of impurities. Strict control of pH and temperature is crucial to prevent the formation of degradation products. |
Issue 3: Difficulty in Achieving Crystallization
| Potential Cause | Recommended Solution |
| Presence of Mixed Anomers: | A mixture of anomers can inhibit the crystallization of the desired β-D-ribopyranose isomer. Ensure the starting material for crystallization is of high anomeric purity, achieved through effective chromatographic separation. |
| Inappropriate Solvent System: | The solubility of β-D-ribopyranose varies significantly in different solvents. A systematic screening of various solvent and anti-solvent combinations is necessary to find a system that promotes crystal growth. Common solvents for sugar crystallization include water, ethanol (B145695), methanol, and acetonitrile (B52724). |
| Supersaturation Not Achieved or Exceeded Too Quickly: | Crystallization requires a state of supersaturation. This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or the addition of an anti-solvent. A rapid change in conditions can lead to amorphous precipitation instead of crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying β-D-Ribopyranose?
The main challenge is the presence of other anomers (α-D-ribopyranose, and α- and β-D-ribofuranose) in solution. Since these isomers have very similar chemical and physical properties, their separation requires high-resolution purification techniques.
Q2: How can I monitor the anomeric composition of my sample during purification?
Quantitative Nuclear Magnetic Resonance (¹H-NMR or ¹³C-NMR) spectroscopy is an effective method to determine the ratio of different anomers in a solution.[1][6][7][8] The anomeric protons or carbons of each isomer have distinct chemical shifts that can be integrated for quantification.
Q3: What type of chromatography is best suited for separating ribose anomers?
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. Columns with amino-based stationary phases or ligand-exchange columns are often used for carbohydrate separations.[6][9] Ion-exchange chromatography can also be employed, particularly for removing charged impurities.[10][11][12][13]
Q4: What are the optimal storage conditions for purified β-D-Ribopyranose?
To minimize degradation and anomerization, solid β-D-Ribopyranose should be stored in a cool, dry place. Solutions should be prepared fresh and maintained at a slightly acidic pH and low temperature if they need to be stored for a short period.
Data Presentation
Table 1: Equilibrium Distribution of D-Ribose Anomers in Aqueous Solution at Room Temperature
| Anomer | Percentage |
| β-D-Ribopyranose | ~59-76% |
| α-D-Ribopyranose | ~20% |
| β-D-Ribofuranose | ~13% |
| α-D-Ribofuranose | ~7% |
| Open-chain aldehyde | <1% |
Note: The exact distribution can vary depending on temperature and solvent conditions.[1]
Table 2: Half-life of Ribose at Different pH and Temperature Conditions
| pH | Temperature (°C) | Half-life |
| 7.0 | 100 | 73 minutes |
| 7.0 | 0 | 44 years |
Data from Larralde et al. (1995). This highlights the importance of maintaining low temperatures during purification.[2][3][4]
Experimental Protocols
Protocol 1: Analytical Separation of D-Ribose Anomers by HPLC
-
Column: Amino-based column (e.g., Cogent Amide™, 4 µm, 100 Å)[9] or a ligand-exchange column.
-
Mobile Phase: 95% acetonitrile / 5% DI water / 0.1% triethylamine (B128534) (TEA) (v/v).[9]
-
Flow Rate: 0.5 mL/minute.[9]
-
Detection: Refractive Index (RI).[9]
-
Injection Volume: 5 µL.[9]
-
Sample Preparation: Dissolve D-ribose standards (3 mg/mL) in a diluent of 50% acetonitrile / 50% DI water / 0.1% TEA (v/v).[9]
Protocol 2: Preparative Ion-Exchange Chromatography for Initial Cleanup
-
Resin: A strong cation-exchange resin.
-
Equilibration Buffer: Deionized water.
-
Sample Loading: Dissolve the crude ribose mixture in deionized water and load it onto the column.
-
Elution: Elute with deionized water. The neutral sugars will elute while charged impurities will be retained on the column.
-
Monitoring: Collect fractions and analyze for sugar content using a suitable method (e.g., RI detection or a colorimetric assay).
Protocol 3: Crystallization of β-D-Ribopyranose
-
Dissolution: Dissolve the highly purified β-D-ribopyranose in a minimal amount of a suitable solvent (e.g., hot water or a mixture of ethanol and water) to achieve a saturated solution.
-
Cooling: Slowly cool the solution to room temperature, and then transfer to a colder environment (e.g., 4°C). A slow cooling rate is crucial for the formation of well-defined crystals.
-
Seeding (Optional): If crystals do not form readily, add a few seed crystals of pure β-D-ribopyranose to induce crystallization.
-
Crystal Collection: Once a significant amount of crystals has formed, collect them by filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (a solvent in which the sugar is poorly soluble, e.g., cold absolute ethanol) to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: General workflow for the purification of β-D-Ribopyranose.
Caption: Troubleshooting decision tree for β-D-Ribopyranose purification.
References
- 1. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]
- 10. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion Chromatography for Sugar Testing in Food and Environmental Analysis [sigmaaldrich.com]
- 12. conductscience.com [conductscience.com]
- 13. samyangtrilite.com [samyangtrilite.com]
Troubleshooting peak tailing in HPLC analysis of beta-D-Ribopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of beta-D-Ribopyranose.
Troubleshooting Guides
Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the analysis of this compound, a highly polar carbohydrate typically analyzed using Hydrophilic Interaction Chromatography (HILIC).
Q1: My this compound peak is tailing. What are the most common causes?
Peak tailing for polar compounds like this compound in HILIC is often multifactorial. The primary causes can be categorized as follows:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the hydroxyl groups of ribose and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns, can lead to peak tailing.
-
Mobile Phase Issues: An inappropriate mobile phase pH or insufficient buffer concentration can lead to inconsistent ionization of the analyte and silanol groups, causing tailing.
-
Sample-Related Problems: The composition of the sample solvent and the concentration of the analyte can significantly impact peak shape.
-
System and Column Issues: Problems with the HPLC system, such as extra-column dead volume or a compromised column, can also contribute to peak tailing.
Below is a troubleshooting workflow to help you systematically address the issue.
Technical Support Center: Optimizing NMR Data Acquisition for beta-D-Ribopyranose Anomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for the anomers of beta-D-Ribopyranose.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the alpha- and beta-anomers of D-Ribopyranose in a ¹H NMR spectrum?
A1: The anomeric protons (H-1) of the alpha- and beta-anomers of D-Ribopyranose have distinct chemical shifts and coupling constants. Typically, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) compared to the β-anomer.[1] Furthermore, the coupling constant between H-1 and H-2 (³JH1,H2) is a key indicator. For the β-anomer, with both H-1 and H-2 in axial positions, a larger coupling constant (typically ~8-10 Hz) is observed. The α-anomer, with H-1 axial and H-2 equatorial, will show a smaller coupling constant (typically ~2-4 Hz).
Q2: What are the expected chemical shift ranges for the anomeric protons and carbons of D-Ribopyranose?
A2: In D₂O, the anomeric proton (H-1) signals for pyranose forms generally appear between δ 4.5 and 5.5 ppm.[1] The anomeric carbon (C-1) signals are typically found in the range of δ 90-100 ppm. The specific chemical shifts for the anomers of D-ribopyranose are summarized in the data tables below.
Q3: Which solvent is best for NMR analysis of this compound?
A3: Deuterium oxide (D₂O) is the most common and recommended solvent for analyzing unprotected carbohydrates like this compound. It is important to use a deuterated solvent to avoid a large, interfering solvent signal in the ¹H NMR spectrum. Be aware that the anomeric equilibrium can be influenced by the solvent. For instance, dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used and may alter the ratio of pyranose to furanose forms and the α/β anomeric ratio compared to D₂O.
Q4: How can I quantify the relative amounts of the alpha- and beta-anomers in my sample?
A4: The relative amounts of the anomers can be determined by integrating the corresponding anomeric proton signals in the ¹H NMR spectrum. To ensure accurate quantification, it is crucial that the spectra are acquired with a sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of the protons between scans.
Q5: What are the key 2D NMR experiments for the complete assignment of this compound?
A5: The following 2D NMR experiments are essential for the complete structural elucidation:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the proton spin system within the ribopyranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for confirming assignments and identifying long-range connectivities.
Troubleshooting Guides
Issue 1: Overlapping signals in the ¹H NMR spectrum, making assignment difficult.
-
Possible Cause: The non-anomeric ring protons of carbohydrates often resonate in a narrow chemical shift range (typically δ 3.2-4.2 ppm), leading to significant signal overlap.[2]
-
Solution:
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will improve spectral dispersion.
-
2D NMR Spectroscopy: Utilize 2D NMR experiments like COSY and HSQC. The second dimension provides much greater resolution, allowing for the separation of overlapping signals.[3]
-
Change Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.
-
Temperature Variation: Changing the sample temperature can also induce small changes in chemical shifts, which might be sufficient to resolve overlapping peaks.
-
Issue 2: Broad or distorted peak shapes.
-
Possible Cause 1: Poor shimming of the magnetic field.
-
Solution: Carefully shim the magnetic field on your sample before acquisition. Automated shimming routines are available on most modern spectrometers, but manual adjustment may be necessary for optimal resolution.
-
-
Possible Cause 2: Sample concentration is too high.
-
Solution: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader lines. Prepare a more dilute sample (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
-
Possible Cause 3: Presence of paramagnetic impurities.
-
Solution: Paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned. If contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help.
-
Issue 3: Anomeric proton signals are difficult to identify or integrate accurately.
-
Possible Cause: The H-1 signals are close to the residual HOD (water) signal in D₂O.
-
Solution 1: Solvent Suppression: Employ a solvent suppression pulse sequence (e.g., presaturation or WET) to reduce the intensity of the residual water signal.
-
Solution 2: Temperature Adjustment: The chemical shift of the HOD peak is temperature-dependent. Slightly increasing or decreasing the acquisition temperature can shift the water peak away from the anomeric signals.[4]
-
Issue 4: The observed ratio of anomers changes between experiments.
-
Possible Cause: The anomeric equilibrium (mutarotation) has not been reached.
-
Solution: After dissolving the sample, allow sufficient time for the anomeric equilibrium to be established before acquiring the NMR spectrum. This can take several hours. Gentle heating can accelerate this process. The equilibrium can be monitored by acquiring ¹H NMR spectra at different time points until the ratio of the anomeric signals remains constant.
-
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for D-Ribopyranose Anomers in D₂O
| Anomer | Nucleus | H-1/C-1 | H-2/C-2 | H-3/C-3 | H-4/C-4 | H-5/C-5 |
| β-pyranose | ¹H | ~4.89 | ~3.60 | ~3.71 | ~3.79 | ~3.41 (eq), ~3.95 (ax) |
| ¹³C | ~94.3 | ~71.2 | ~70.9 | ~68.7 | ~65.1 | |
| α-pyranose | ¹H | ~5.18 | ~3.85 | ~3.95 | ~3.79 | ~3.65 (eq), ~3.85 (ax) |
| ¹³C | ~94.1 | ~69.6 | ~69.8 | ~68.7 | ~61.9 |
Note: Chemical shifts are approximate and can vary slightly depending on concentration, temperature, and pH.
Table 2: Typical Proton-Proton Coupling Constants (J, Hz) for Pyranoses
| Coupling | Typical Value (Hz) | Anomer/Conformation |
| ³JH1ax,H2ax | 7 - 9 | β-anomer (diaxial) |
| ³JH1ax,H2eq | 2 - 4 | α-anomer (axial-equatorial) |
| ³JH,H (trans) | 8 - 10 | Diaxial protons |
| ³JH,H (gauche) | 2 - 5 | Axial-equatorial or equatorial-equatorial protons |
Experimental Protocols
1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of D₂O (99.9% D or higher).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Equilibration: Allow the solution to stand for at least 2 hours at room temperature to ensure anomeric equilibrium is reached.
2. 1D ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field spectrometer.
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): ≥ 5 seconds to ensure accurate integration for quantification.
-
Acquisition Time (aq): ≥ 3 seconds for good resolution.
-
Spectral Width (sw): ~12 ppm, centered around 5-6 ppm.
3. 2D COSY Acquisition
-
Pulse Program: Standard gradient-enhanced COSY (e.g., 'cosygpmfph' on Bruker instruments).
-
Number of Scans: 2 to 8 per increment.
-
Increments: 256 to 512 increments in the F1 dimension.
-
Relaxation Delay (d1): 1.5 to 2 seconds.
4. 2D HSQC Acquisition
-
Pulse Program: Standard gradient-enhanced, sensitivity-improved HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Number of Scans: 4 to 16 per increment.
-
Increments: 128 to 256 increments in the F1 dimension.
-
¹JCH Coupling Constant: Set to ~145 Hz.
5. 2D HMBC Acquisition
-
Pulse Program: Standard gradient-enhanced HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Number of Scans: 16 to 64 per increment.
-
Increments: 256 to 512 increments in the F1 dimension.
-
Long-range Coupling Delay: Optimized for a long-range J-coupling of 8 Hz.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of this compound anomers.
Caption: Logic diagram for distinguishing anomers based on H-1 NMR data.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize interference in mass spectrometry of beta-D-Ribopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of beta-D-Ribopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the mass spectrometry analysis of this compound?
The primary sources of interference in the mass spectrometry of this compound are:
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can co-elute with ribose and either suppress or enhance its ionization, leading to inaccurate quantification.[1] This is a significant challenge in complex matrices like plasma and urine.
-
Isobaric Interference: Other pentose (B10789219) sugars (e.g., arabinose, xylose) and structurally related compounds have the same molecular weight as ribose (C5H10O5) and can be difficult to distinguish by mass spectrometry alone, requiring effective chromatographic separation.
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Adduct Formation: this compound can form various adducts with cations (e.g., sodium [M+Na]+, potassium [M+K]+) and anions present in the sample or mobile phase.[2] While sometimes used for analysis, inconsistent adduct formation can lead to a distribution of the signal across multiple ions, reducing the sensitivity for the primary ion of interest.
-
In-source Fragmentation: The ribose molecule can fragment within the ion source of the mass spectrometer, especially at higher energies, leading to a loss of the molecular ion signal.
Q2: What are the expected adducts of this compound in electrospray ionization (ESI) mass spectrometry?
In electrospray ionization, this compound can form several adducts depending on the polarity and the composition of the mobile phase and sample matrix.
| Ionization Mode | Common Adducts | Mass Difference (Da) | Notes |
| Positive | [M+H]+ | +1.0078 | Protonated molecule. |
| [M+NH4]+ | +18.0344 | Often a very stable and abundant ion, especially when ammonium (B1175870) salts are used as mobile phase additives.[1] | |
| [M+Na]+ | +22.9898 | Common due to the prevalence of sodium in glassware and biological samples.[2] | |
| [M+K]+ | +38.9637 | Also common from glassware and biological matrices.[2] | |
| Negative | [M-H]- | -1.0078 | Deprotonated molecule. |
| [M+Cl]- | +34.9689 | Can be observed if chlorinated solvents or salts are present. | |
| [M+HCOO]- | +44.9976 | Formate (B1220265) adduct, often seen when formic acid is used as a mobile phase additive.[1] | |
| [M+CH3COO]- | +59.0133 | Acetate (B1210297) adduct, can be present if acetate buffers are used. |
Q3: What is the typical fragmentation pattern of this compound in tandem mass spectrometry (MS/MS)?
Underivatized this compound is a relatively fragile molecule. In collision-induced dissociation (CID), it primarily undergoes neutral losses of water (H2O) and formaldehyde (B43269) (CH2O). The fragmentation of ribose-derived compounds shows characteristic losses of 18, 36, and 54 Da, corresponding to the loss of one, two, and three water molecules, respectively.[3]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a mobile phase additive that promotes stable adduct formation, such as ammonium formate for [M+NH4]+.[1] | Increased signal intensity and stability. |
| Ion Suppression from Matrix | Improve sample preparation to remove interfering matrix components (see Issue 2). Enhance chromatographic separation to move ribose away from co-eluting interferences. | A cleaner baseline and an increase in the ribose peak area. |
| Sample Degradation | Ensure proper sample storage (frozen at -80°C). Prepare fresh samples and standards. | A detectable and quantifiable ribose peak. |
| Instrumental Issues | Check for leaks in the LC and MS systems. Ensure the detector is functioning correctly.[4][5] | Restoration of expected instrument performance. |
Issue 2: High Background Noise and Matrix Effects
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation protocol. For plasma/serum, consider protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] | Reduced background noise and improved signal-to-noise ratio. |
| Co-elution with Phospholipids (in plasma) | Use a sample preparation method designed to remove phospholipids. Optimize the chromatographic gradient to better separate ribose from these interferences. | A significant reduction in ion suppression and a more accurate quantification. |
| Contamination from Solvents or Glassware | Use high-purity, LC-MS grade solvents and reagents. Use polypropylene (B1209903) vials and collection tubes to minimize sodium and potassium adducts from glassware.[7] | A cleaner baseline with reduced adduct formation. |
Issue 3: Inconsistent or Unreliable Quantification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Adduct Formation | To promote a single, stable adduct, add a controlled amount of an adduct-forming salt (e.g., ammonium formate) to the mobile phase.[1] Alternatively, use a stable isotope-labeled internal standard (e.g., 13C5-Ribose) to compensate for variations. | A more consistent and reproducible signal for the target ion, leading to improved quantitative accuracy. |
| Isobaric Interference | Optimize the chromatographic method to achieve baseline separation of ribose from other pentoses. Consider derivatization to improve separation and specificity. | Distinct peaks for each isomer, allowing for accurate integration and quantification of ribose. |
| Non-linearity of Calibration Curve | Ensure the concentration range of your calibration standards is appropriate for the expected sample concentrations. Dilute samples if they are outside the linear range. | A linear calibration curve with a correlation coefficient (r²) > 0.99. |
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma for this compound Analysis
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Protein Precipitation:
-
To 100 µL of plasma in a polypropylene microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing a stable isotope-labeled internal standard (e.g., 13C5-D-Ribose).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new polypropylene tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 10 mM ammonium formate).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization of this compound for Enhanced LC-MS/MS Sensitivity
Derivatization can improve chromatographic retention on reversed-phase columns and increase ionization efficiency. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for sugars.[8]
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1 through the evaporation step.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a 0.5 M PMP solution in methanol and 50 µL of 0.3 M sodium hydroxide.
-
Vortex and incubate at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Neutralization and Extraction:
-
Neutralize the reaction by adding 50 µL of 0.3 M hydrochloric acid.
-
Add 200 µL of dichloromethane (B109758) and vortex for 1 minute to extract the excess PMP reagent.
-
Centrifuge at 5,000 x g for 5 minutes.
-
-
Analysis:
-
Collect the upper aqueous layer and inject it into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for mass spectrometry analysis of this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. support.waters.com [support.waters.com]
- 3. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. acdlabs.com [acdlabs.com]
- 8. dovepress.com [dovepress.com]
Addressing poor cell viability with high concentrations of beta-D-Ribopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability with high concentrations of beta-D-Ribopyranose in their experiments.
Disclaimer
The information provided is based on current scientific literature. The majority of available research has been conducted on D-ribose without specifying the anomeric form. This guide assumes that the biological effects of this compound are comparable to those of D-ribose.
Troubleshooting Guide
Poor cell viability in the presence of high concentrations of this compound can stem from several factors. This guide provides a systematic approach to identify and resolve common issues.
Issue 1: Rapid Decrease in Cell Viability After Treatment
If you observe a sharp decline in cell viability shortly after adding this compound, consider the following possibilities:
Table 1: Troubleshooting Rapid Cell Viability Decrease
| Possible Cause | Recommended Action |
| Osmotic Stress | High concentrations of this compound can create a hyperosmotic environment, leading to cell shrinkage and apoptosis.[1][2] |
| 1. Control for Osmolality: Prepare control media with a non-metabolizable sugar (e.g., mannitol) to match the osmolality of your this compound solution. This will help differentiate between osmotic effects and specific cytotoxicity. | |
| 2. Gradual Adaptation: Acclimate your cells to higher concentrations of this compound by gradually increasing the concentration in the culture medium over several passages. | |
| Incorrect Concentration | A simple miscalculation can lead to excessively high and toxic concentrations. |
| 1. Verify Calculations: Double-check all calculations for the preparation of your stock and working solutions. | |
| 2. Confirm Stock Concentration: If possible, analytically verify the concentration of your this compound stock solution. | |
| Contamination | The this compound solution or the cell culture itself may be contaminated. |
| 1. Sterility Check: Ensure your this compound stock solution was filter-sterilized and handled aseptically. | |
| 2. Culture Examination: Visually inspect your cell cultures for any signs of microbial contamination. If suspected, perform appropriate tests. |
Issue 2: Gradual Decline in Cell Viability Over Time
A slow decrease in cell viability during prolonged exposure to this compound may indicate more subtle cytotoxic mechanisms.
Table 2: Troubleshooting Gradual Cell Viability Decrease
| Possible Cause | Recommended Action |
| Oxidative Stress | D-ribose can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[3][4][5] |
| 1. Include Antioxidants: Co-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), to determine if it rescues the phenotype.[6] | |
| 2. Measure ROS Levels: Utilize fluorescent probes to quantify intracellular ROS levels in treated and untreated cells. | |
| Advanced Glycation End Product (AGE) Formation | D-ribose is a reducing sugar that can react non-enzymatically with proteins to form cytotoxic AGEs.[7][8][9] |
| 1. Use AGE Inhibitors: Test the effect of AGE inhibitors, like aminoguanidine, in your experimental setup.[3] | |
| 2. Quantify AGEs: If possible, measure the levels of AGEs in your cell lysates or culture medium. | |
| Nutrient Depletion/Metabolite Accumulation | High metabolic activity induced by the sugar, or the breakdown of the sugar itself, could lead to the depletion of essential nutrients or the buildup of toxic byproducts. |
| 1. Replenish Media: Perform partial media changes during the course of the experiment to replenish nutrients and remove waste products. | |
| 2. Analyze Media Components: If feasible, analyze the composition of the spent media to identify any significant changes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which high concentrations of this compound cause cell death?
High concentrations of this compound can induce cell death through a combination of factors, primarily osmotic stress and the induction of oxidative stress.[1][3] Osmotic stress occurs when the solute concentration outside the cell is much higher than inside, causing water to leave the cell and leading to cell shrinkage and apoptosis. Additionally, D-ribose has been shown to increase the production of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.[3][5]
Q2: Can the formation of Advanced Glycation End Products (AGEs) contribute to the observed cytotoxicity?
Yes, the formation of AGEs is a significant factor in D-ribose-induced cytotoxicity.[7][8][9] D-ribose can react with proteins in a non-enzymatic manner to form AGEs, which are known to be cytotoxic and can induce inflammatory responses and further oxidative stress.[10][11]
Q3: Are there specific signaling pathways activated by high concentrations of this compound?
High concentrations of sugars can activate stress-related signaling pathways. Osmotic stress is known to activate the mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which can lead to apoptosis.[1][2][12] D-ribose has also been shown to induce apoptosis through pathways involving caspase activation.[7][13]
Q4: How can I differentiate between cell death caused by osmotic stress and direct cytotoxicity of this compound?
To distinguish between these two effects, you should include an osmotic control in your experiments. This involves treating a parallel set of cells with a non-metabolizable sugar, such as mannitol, at the same molar concentration as your this compound. If you observe similar levels of cell death in both the this compound and mannitol-treated groups, it is likely that the primary cause is osmotic stress. Any additional cell death observed with this compound would suggest direct cytotoxic effects.
Q5: What is the recommended method for preparing a sterile this compound solution for cell culture?
To prepare a sterile solution, dissolve the this compound powder in your desired solvent (e.g., cell culture medium or a balanced salt solution) and then sterilize it by passing it through a 0.22 µm filter. It is important to perform this under sterile conditions in a laminar flow hood to prevent contamination.
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration.
-
Dissolve the powder: In a sterile container, dissolve the this compound powder in a pre-determined volume of sterile cell culture grade water, phosphate-buffered saline (PBS), or your basal medium. Gentle warming and vortexing can aid in dissolution.
-
Sterile filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile container.
-
Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the manufacturer.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and relevant controls, such as a vehicle control and an osmotic control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathway and Workflow Diagrams
Caption: Osmotic Stress Signaling Pathway leading to Apoptosis.
Caption: D-Ribose Induced Cytotoxicity Pathways.
Caption: Troubleshooting Workflow for Poor Cell Viability.
References
- 1. An osmosensing signal transduction pathway in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osmoadaptation of Mammalian Cells – An Orchestrated Network of Protective Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | D-Ribose Induces Podocyte NLRP3 Inflammasome Activation and Glomerular Injury via AGEs/RAGE Pathway [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. D-Ribose-L-cysteine exhibits adaptogenic-like activity through inhibition of oxido-inflammatory responses and increased neuronal caspase-3 activity in mice exposed to unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT (Assay protocol [protocols.io]
Technical Support Center: Chromatographic Resolution of β-D-Ribopyranose Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for improving the chromatographic resolution of β-D-Ribopyranose and its anomers.
Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic separation of ribose isomers.
Q1: Why am I seeing a broad, split, or plateaued peak for my ribose standard instead of a sharp, single peak?
A1: This is a classic sign of on-column anomer interconversion (mutarotation) at a rate comparable to the chromatographic separation time.[1] Ribose exists in solution as an equilibrium mixture of α and β anomers. Depending on the conditions, you may see:
-
Two resolved peaks: When the interconversion is slow compared to elution time.
-
Two peaks connected by a plateau: When interconversion occurs during separation.[1]
-
A single broad peak: When interconversion is fast, but not instantaneous.
Solutions:
-
Increase Column Temperature: Raising the temperature (e.g., to 60-80 °C) can accelerate the interconversion rate so that the anomers elute as a single, sharp peak.[2][3]
-
Use an Alkaline Mobile Phase: Strong alkaline conditions can also speed up mutarotation, preventing the separation of anomers. This is particularly effective with pH-stable, polymer-based amino columns.[2]
Q2: My β-D-Ribopyranose peak is co-eluting with other monosaccharide isomers (e.g., arabinose, xylose). How can I improve the resolution?
A2: Co-elution of structurally similar isomers is a common challenge. Improving selectivity is key.
Solutions:
-
Optimize the Mobile Phase: In Hydrophilic Interaction Liquid Chromatography (HILIC), carefully adjust the acetonitrile-to-water ratio. Increasing the aqueous portion decreases retention but can alter selectivity. Conversely, increasing the organic portion increases retention.[4]
-
Change the Stationary Phase: Different column chemistries offer different selectivities. Amide-based HILIC columns are often cited for superior performance in resolving monosaccharide isomers.[5] Porous graphitized carbon (PGC) columns also provide a unique selectivity based on adsorption and are excellent for separating complex isomeric glycans.[6]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and provide more time for the analytes to interact with the stationary phase, often improving resolution.[4][7]
-
Use Mobile Phase Additives: The addition of boric acid to the mobile phase can form charged complexes with ribose and related sugars, enhancing separation on specific columns like the Aminex HPX-87K through an ion-exclusion mechanism.[8]
Q3: I have poor peak shape (fronting or tailing), even after addressing anomer separation.
A3: Poor peak shape can result from several factors unrelated to anomerism.
Solutions:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting.[9] Dilute your sample and reinject.
-
Ensure Sample Solvent Compatibility: In HILIC, the injection solvent should ideally be similar to or weaker than the mobile phase (i.e., have a higher organic content). Injecting a sample dissolved in a high concentration of water can cause peak distortion.[7]
-
Address Secondary Interactions: Peak tailing can occur if the analyte has secondary interactions with the stationary phase. For acid-sensitive compounds, adding a small amount of triethylamine (B128534) (0.1-2.0%) to the mobile phase can help. For base-sensitive compounds, adding formic or acetic acid (0.1-2.0%) may be beneficial.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic mode for separating ribose isomers?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred and most common technique.[5] It uses a polar stationary phase (e.g., amide, amino, or diol) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of water.[1][11] This combination is ideal for retaining and separating highly polar compounds like sugars.
Q2: Is it better to separate the α and β anomers or combine them into a single peak?
A2: The best approach depends on the analytical goal.
-
For Quantitation: If the goal is to measure the total amount of ribose, it is often easier and more robust to adjust conditions (e.g., high temperature) to force the elution of a single, sharp peak representing the sum of both anomers.[2] This simplifies integration and improves reproducibility.
-
For Structural/Functional Studies: If the specific anomeric form is biologically relevant, then the goal is to achieve baseline resolution of the two anomers. This can be accomplished by using lower column temperatures (e.g., 10-25 °C) to slow the interconversion.[11]
Q3: Do I need to derivatize my samples for analysis?
A3: Derivatization is not always necessary but can be highly beneficial. Gas chromatography (GC) requires derivatization to make the sugars volatile.[5] For HPLC, while non-derivatized methods are common, derivatization can improve detection sensitivity (especially for UV or fluorescence detectors) and in some cases, enhance separation selectivity.
Q4: What type of detector is recommended for sugar analysis?
A4: Since simple sugars lack a strong chromophore, standard UV detectors are often unsuitable. The most common detectors are:
-
Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes, providing good sensitivity.[7][11]
-
Charged Aerosol Detector (CAD): Another universal detector that offers near-uniform response for non-volatile analytes.[5]
-
Refractive Index (RI) Detector: A universal detector, but it is sensitive to temperature and mobile phase fluctuations and generally has lower sensitivity than ELSD or CAD.[7][12]
-
Mass Spectrometry (MS): Provides high sensitivity and specificity and is compatible with HILIC mobile phases. It has become indispensable in metabolomics and glycomics.[5][6]
Quantitative Data Summary
The following tables summarize typical starting conditions for the separation of ribose isomers using HILIC.
Table 1: HILIC Method Parameters for Ribose Isomer Analysis
| Parameter | Condition for Anomer Separation | Condition for Total Ribose (Single Peak) | Rationale & Reference |
| Stationary Phase | Amide, Poly-hydroxyl, or Amino-bonded silica/polymer | Amide, Amino (polymer-based for high pH) | Amide columns often show superior selectivity for monosaccharides.[5] Polymeric columns offer wider pH stability. |
| Mobile Phase | Acetonitrile/Water (e.g., 85:15 v/v) | Acetonitrile/Water (e.g., 75:25 v/v) with 0.1% NH₄OH | High organic content increases retention and can resolve anomers.[1] Alkaline conditions accelerate mutarotation.[2] |
| Column Temp. | Low (e.g., 10 - 25 °C) | High (e.g., 60 - 80 °C) | Lower temperatures slow anomer interconversion, allowing for separation.[11] Higher temperatures accelerate it, forming a single peak.[2] |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 - 1.5 mL/min | Lower flow rates generally improve resolution.[4] |
| Detector | ELSD, CAD, MS | ELSD, CAD, RI, MS | Choice depends on sensitivity requirements and instrument availability.[5][11] |
Experimental Protocols
Protocol 1: HILIC-ELSD Method for the Separation of Ribose Anomers
This protocol provides a starting point for resolving α- and β-ribopyranose.
-
System Preparation:
-
HPLC System: An HPLC or UHPLC system equipped with a column oven, autosampler, and Evaporative Light Scattering Detector (ELSD).
-
Column: A HILIC column, such as a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Deionized Water
-
Sample Diluent: 90:10 (v/v) Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25 °C. (Note: This can be lowered to 10 °C to further improve resolution).[11]
-
Injection Volume: 2 µL.
-
ELSD Settings: Nebulizer Temperature: 40 °C, Drift Tube Temperature: 60 °C, Gas (Nitrogen) Pressure: 40 psi. (Note: Optimize for your specific instrument and mobile phase).
-
-
Sample Preparation:
-
Prepare a stock solution of D-Ribose at 1 mg/mL in the sample diluent.
-
Allow the solution to equilibrate for at least 24 hours at room temperature to ensure it reaches anomeric equilibrium.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and acquire the data. The two anomers should elute as partially or fully resolved peaks.
-
Visualizations
The following diagrams illustrate key workflows for method development and troubleshooting.
Caption: Experimental workflow for developing a HILIC separation method for ribose isomers.
Caption: Troubleshooting flowchart for poor resolution of β-D-Ribopyranose anomers.
References
- 1. mdpi.com [mdpi.com]
- 2. shodex.com [shodex.com]
- 3. Biomass hydrolysates - A challenging sugar separation - Chromatography Forum [chromforum.org]
- 4. mastelf.com [mastelf.com]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. silicycle.com [silicycle.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enzymatic Reactions with beta-D-Ribopyranose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of enzymatic reactions involving beta-D-Ribopyranose and its related forms.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays with this compound, focusing on two key enzymes: Ribokinase and D-Ribose Dehydrogenase.
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer Composition | Ensure the buffer pH is optimal for your specific enzyme. For E. coli Ribokinase, a pH of 7.5 is recommended.[1] Verify the presence and concentration of required metal ions. Ribokinase activity is strongly dependent on monovalent cations like K+ and divalent cations such as Mg2+ and Mn2+.[1][2][3] For D-Ribose Dehydrogenase from Haloarcula marismortui, ensure the presence of appropriate salts for halophilic enzymes. |
| Sub-optimal Temperature | Incubate the reaction at the enzyme's optimal temperature. For E. coli Ribokinase, 30°C is a reported optimal temperature.[1] |
| Enzyme Instability or Degradation | Handle the enzyme stock solution with care. Avoid repeated freeze-thaw cycles by preparing aliquots. Store at the recommended temperature (typically -20°C or -80°C). Confirm the purity and concentration of your enzyme preparation, for instance, via SDS-PAGE. |
| Substrate Anomeric Form | D-ribose in solution exists as an equilibrium of α and β anomers in both pyranose and furanose forms. While many enzymes are specific to one anomer, the rapid interconversion (mutarotation) in solution usually allows the reaction to proceed. However, the initial rate might be affected by the starting anomeric composition of the substrate.[4][5] Allow your D-ribose stock solution to equilibrate at room temperature before starting the reaction to ensure a consistent mixture of anomers. |
| Missing Co-substrates or Coupling Enzymes | For kinase assays, ensure ATP is present at a saturating concentration. For dehydrogenase assays, the appropriate cofactor (e.g., NAD+) must be included.[6] In coupled assays, verify the activity of all coupling enzymes (e.g., Pyruvate (B1213749) Kinase and Lactate (B86563) Dehydrogenase in a Ribokinase assay).[7][8][9][10] |
Issue 2: High Background Signal in Spectrophotometric Assays
| Possible Cause | Troubleshooting Step |
| Contamination of Reagents | Use high-purity water and reagents. Prepare fresh buffers and substrate solutions. Filter-sterilize solutions if necessary. |
| Non-enzymatic Reaction | Run a control reaction without the primary enzyme to check for non-enzymatic degradation of substrates or cofactors that could contribute to the signal. For example, NADH can be unstable under certain conditions. |
| Interference from Sample Components | If using crude cell lysates, endogenous enzymes or small molecules might interfere with the assay. Include a control with lysate but without the specific substrate. Consider partial purification of the enzyme if interference is significant. |
| Precipitation of Reagents | High concentrations of certain salts or other reagents can cause precipitation, leading to light scattering and a high background absorbance. Visually inspect the reaction mixture and centrifuge if necessary. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate your pipettes regularly. For small volumes, use appropriate low-volume pipettes. When preparing multiple reactions, create a master mix to minimize pipetting variations between samples. |
| Inaccurate Reagent Concentrations | Re-measure the concentration of your enzyme, substrate, and cofactor stock solutions. For enzymes, a protein concentration assay (e.g., Bradford or BCA) is recommended. |
| Fluctuations in Temperature | Ensure consistent temperature control throughout the assay. Use a water bath or a temperature-controlled plate reader. |
| Substrate Instability | Prepare fresh substrate solutions for each experiment, as sugars can be susceptible to degradation over long-term storage in solution. |
Frequently Asked Questions (FAQs)
Q1: My Ribokinase activity is very low. What are the most critical components to check in my reaction buffer?
A1: The most critical components for E. coli Ribokinase activity are the presence of both monovalent and divalent cations.[2][3] Activity is strongly dependent on potassium ions (K+) and is cooperatively enhanced by magnesium (Mg2+) and manganese (Mn2+) ions.[1] Ensure your buffer contains optimal concentrations of these ions, for example, 100 mM KCl and 10 mM MgCl2.[10] Also, verify the pH is around 7.5.[1]
Q2: I am using a coupled assay to measure Ribokinase activity by monitoring NADH consumption. What are the common pitfalls of this method?
A2: A common pitfall is that one of the coupling enzymes, Pyruvate Kinase (PK) or Lactate Dehydrogenase (LDH), is rate-limiting.[7][8][9][10] Ensure that you have a sufficient excess of both PK and LDH in your reaction mixture so that the rate of NADH consumption is directly proportional to the activity of your Ribokinase. You can test this by running a control with a known amount of ADP. Another potential issue is the degradation of NADH, so always prepare fresh NADH solutions and protect them from light.
Q3: Does it matter which anomer of D-ribose I use for my experiments?
A3: In aqueous solution, D-ribose exists in a dynamic equilibrium between its different isomeric forms (alpha/beta anomers and pyranose/furanose rings). While an enzyme may have a preference for a specific anomer, the interconversion (mutarotation) is usually rapid enough that it does not halt the reaction. However, the initial reaction rate can be influenced by the starting anomeric composition.[4] For consistency, it is best practice to allow your D-ribose solution to equilibrate for several hours at room temperature before use.
Q4: What are the typical kinetic parameters for enzymes acting on D-ribose?
A4: Kinetic parameters can vary significantly depending on the enzyme and the specific reaction conditions. For a promiscuous pentose (B10789219) dehydrogenase from Haloarcula marismortui, the following kinetic parameters for D-ribose have been reported: a Vmax of 116.95 ± 2.66 U/mg, a kcat of 3.51 x 10^2 ± 8.0 s⁻¹, and a Km of 3.89 ± 0.22 mM.[11]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for enzymes that act on D-ribose.
Table 1: Kinetic Parameters of D-Ribose Dehydrogenase from Haloarcula marismortui [11]
| Parameter | Value |
| Vmax (U/mg) | 116.95 ± 2.66 |
| kcat (s⁻¹) | 3.51 x 10² ± 8.0 |
| Km (mM) | 3.89 ± 0.22 |
| kcat/Km (s⁻¹ M⁻¹) | 9.01 x 10⁴ |
Table 2: Optimal Conditions for E. coli Ribokinase
| Parameter | Optimal Condition | Reference(s) |
| pH | 7.5 | [1] |
| Temperature | 30°C | [1] |
| Monovalent Cation | K⁺ > NH₄⁺ > Cs⁺ | [1][2] |
| Divalent Cation | Mg²⁺ and Mn²⁺ (cooperative enhancement) | [1][2][3] |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for Ribokinase Activity
This protocol is adapted from established methods for measuring Ribokinase activity by monitoring the consumption of NADH at 340 nm.[8][9][10] The phosphorylation of D-ribose by Ribokinase produces ADP. Pyruvate kinase then uses this ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Substrates: 5 mM D-Ribose, 3 mM ATP, 1 mM Phosphoenolpyruvate (PEP)
-
Cofactors: 100 mM KCl, 10 mM MgCl₂, 0.2 mM NADH
-
Coupling Enzymes: 2 U Lactate Dehydrogenase (LDH), 2 U Pyruvate Kinase (PK)
-
Enzyme: Purified Ribokinase
Procedure:
-
Prepare a 1 mL reaction mixture containing the assay buffer, D-ribose, ATP, PEP, KCl, MgCl₂, NADH, LDH, and PK.
-
Incubate the mixture for 5 minutes at room temperature to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiate the reaction by adding a small volume (e.g., 2 µL) of the Ribokinase solution.[10]
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law. The extinction coefficient for NADH at 340 nm is 6220 M⁻¹ cm⁻¹.[10]
Protocol 2: D-Ribose Dehydrogenase Activity Assay
This is a direct assay that measures the production of NADH at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrate: D-Ribose (concentrations can be varied, e.g., 0.5 to 200 mM for kinetic studies)[6]
-
Cofactor: 4 mM NAD⁺
-
Metal Ion: 2 mM MgCl₂
-
Enzyme: Purified D-Ribose Dehydrogenase
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer, NAD⁺, and MgCl₂.
-
Add the D-ribose substrate and mix.
-
Initiate the reaction by adding the D-Ribose Dehydrogenase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Visualizations
Caption: A typical experimental workflow for an enzymatic assay.
Caption: A logical troubleshooting flow for common enzymatic assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribokinase from E. coli: expression, purification, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning, purification, crystallization and preliminary crystallographic analysis of a ribokinase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of glucose isomerization to fructose by immobilized glucose isomerase: anomeric reactivity of D-glucose in kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Residues of the ribose binding site are required for human ribokinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enzynomics.com [enzynomics.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. d-Ribose Catabolism in Archaea: Discovery of a Novel Oxidative Pathway in Haloarcula Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Quantifying beta-D-Ribopyranose in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of beta-D-Ribopyranose in biological matrices is crucial for various metabolic and clinical studies. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of a validated HPLC method with alternative analytical techniques, supported by experimental data, to assist in selecting the most appropriate method for specific research needs.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection
HPLC is a cornerstone of analytical chemistry, offering reliable separation and quantification of non-volatile compounds like this compound. When coupled with a Refractive Index Detector (RID), which measures the change in the refractive index of the mobile phase as the analyte passes through, it provides a universal detection method for compounds that do not possess a UV chromophore.
Experimental Protocol: HPLC-RID Method
This protocol outlines a typical validated method for the quantification of this compound in a biological matrix such as plasma or urine.
1. Sample Preparation:
- Protein Precipitation: To 500 µL of plasma, add 1 mL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant.
- Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: Shodex SUGAR KS-801 (8.0 mm I.D. x 300 mm) or a similar carbohydrate analysis column like the Sugar Pak I.[1]
- Mobile Phase: Degassed, deionized water.
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 80°C.[1]
- Detector: Refractive Index Detector (RID) maintained at 40°C.[1]
- Injection Volume: 20 µL.
3. Calibration and Quantification:
- Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 2.5, and 5 mg/mL).
- Inject each standard to construct a calibration curve by plotting peak area against concentration.
- Quantify the this compound concentration in the prepared biological samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-RID Analysis of this compound
Caption: HPLC-RID workflow for this compound quantification.
Comparison with Alternative Methods
While HPLC-RID is a reliable method, other techniques can also be employed for the quantification of this compound, each with its own set of advantages and limitations. The primary alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Enzymatic Assays.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and specific but requires that the analyte be volatile and thermally stable. For sugars like this compound, a derivatization step is mandatory to increase their volatility.
Experimental Protocol Outline for GC-MS:
-
Sample Preparation: Similar initial steps to HPLC (protein precipitation), followed by lyophilization to remove all water.
-
Derivatization: A two-step process is common for sugars:
-
Oximation: Converts the carbonyl group to an oxime to prevent the formation of multiple anomeric peaks.
-
Silylation: Replaces polar hydroxyl groups with trimethylsilyl (B98337) (TMS) groups to increase volatility.
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC.
-
Separation: Separation occurs in a capillary column based on the boiling points of the derivatives.
-
Detection: The mass spectrometer detects and quantifies the characteristic fragment ions of the derivatized this compound.
-
Enzymatic Assays
Enzymatic assays utilize the high specificity of enzymes to quantify a target molecule. For this compound, a specific kinase could be used to phosphorylate it, and the resulting product or the consumption of a cofactor (like ATP) can be measured, often through a coupled colorimetric or fluorometric reaction.
Experimental Protocol Outline for an Enzymatic Assay:
-
Sample Preparation: Minimal preparation is often needed, usually just dilution of the biological sample. Protein precipitation may be required in some cases.
-
Enzymatic Reaction:
-
The sample is mixed with a reaction buffer containing the specific enzyme (e.g., ribokinase), ATP, and a coupling enzyme system.
-
The reaction is incubated for a specific time at a controlled temperature.
-
-
Detection:
-
The change in absorbance or fluorescence is measured using a plate reader.
-
-
Quantification: The concentration is determined by comparing the signal to a standard curve generated with known concentrations of this compound.
Performance Comparison
The choice of analytical method often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or the available instrumentation. The following tables summarize the key performance characteristics of validated methods for monosaccharide analysis, providing a basis for comparison.
Table 1: General Method Comparison
| Feature | HPLC-RID | GC-MS | Enzymatic Assay |
| Principle | Liquid-phase separation based on polarity, detected by changes in refractive index. | Gas-phase separation based on volatility, detected by mass-to-charge ratio. | Specific enzyme-substrate reaction leading to a measurable signal. |
| Derivatization | Not required. | Mandatory for sugars. | Not required. |
| Sample Throughput | Moderate. | Lower due to sample preparation and longer run times. | High, suitable for plate-based formats. |
| Specificity | Moderate; relies on chromatographic separation. | High, based on mass spectral fragmentation. | Very high, based on enzyme specificity. |
| Instrumentation | Widely available. | Widely available. | Plate reader (absorbance or fluorescence). |
| Cost | Moderate instrumentation and running costs. | Generally lower instrument cost than LC-MS, but derivatization adds cost and time. | Low instrument cost, but reagent kits can be expensive. |
Table 2: Quantitative Performance Data
| Validation Parameter | HPLC-RID (for monosaccharides) | GC-MS (for monosaccharides) | Enzymatic Assay (for D-mannose) |
| Linearity (R²) | >0.997[2] | >0.99[3] | Not explicitly stated, but linear over a defined range. |
| Linearity Range | 0.1–5 mg/mL[2] | Wide concentration range.[3] | 0–200 µmol/L[4] |
| Limit of Detection (LOD) | 50 ng[5]; 0.01–0.17 mg/mL[2] | 0.6–2.7 µg/mL[3] | Not explicitly stated, but sensitive. |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[2] | 3.1–13.3 µg/mL[3] | 5 µmol/L (lower end of recovery check)[4] |
| Accuracy (Recovery) | 95.5%–104%[5] | Not explicitly stated. | 94% ± 4.4%[4] |
| Precision (RSD/CV) | < 1.5%[5] | Not explicitly stated. | Intra-assay: 4.4–6.7%; Inter-assay: 9.8–12.2%[4] |
Note: Data for the enzymatic assay is based on a method for D-mannose, as a proxy for a similar assay for D-ribose.
Conclusion
The validation of an HPLC-RID method for the quantification of this compound in biological samples demonstrates it to be a reliable, robust, and accessible technique that does not require derivatization.
-
HPLC-RID is well-suited for routine analysis where high precision and accuracy are required, and the expected concentrations are within the milligram to high microgram per milliliter range.
-
GC-MS offers superior sensitivity and specificity, making it the method of choice for detecting very low concentrations of this compound or when unambiguous identification is critical. However, the mandatory and often complex derivatization step can be a significant drawback.
-
Enzymatic assays provide a high-throughput and highly specific alternative, ideal for screening large numbers of samples with minimal sample preparation. The main limitations are the availability and cost of specific enzyme kits.
Ultimately, the selection of the most appropriate method will depend on the specific research question, the required sensitivity and throughput, the complexity of the biological matrix, and the available resources.
References
Cross-validation of different analytical techniques for beta-D-Ribopyranose detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of beta-D-Ribopyranose. The objective is to offer a clear, data-driven overview to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, specificity, and sample throughput. This document outlines the experimental protocols for key analytical methods and presents quantitative performance data in a comparative format.
Introduction to this compound
This compound is a specific anomer of D-ribose, a crucial monosaccharide that forms the backbone of RNA and is a key component in various metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway.[1][2] Accurate detection and quantification of this compound are essential in numerous research areas, from metabolic studies to the quality control of pharmaceuticals.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for this compound determination depends on the specific requirements of the study, such as the need for structural elucidation, high-throughput screening, or absolute quantification. The following table summarizes the key performance metrics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of monosaccharides, including this compound.
| Feature | HPLC | GC-MS | NMR Spectroscopy | Enzymatic Assays |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on boiling point and mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Specific enzyme-substrate reaction leading to a measurable signal. |
| Sample Preparation | Derivatization (e.g., PMP) often required for UV/fluorescence detection.[3] Direct injection possible with certain detectors (e.g., RID, ELSD). | Derivatization (e.g., silylation, acetylation) is mandatory to increase volatility.[4][5][6] | Minimal, sample dissolved in a suitable deuterated solvent. | Often requires sample cleanup to remove interfering substances. |
| Specificity for Anomers | Can separate anomers with specific columns and mobile phases.[6][7] | Can separate diastereomers, including anomers, after derivatization.[5] | Excellent for distinguishing and quantifying anomers based on distinct chemical shifts.[8][9][10][11] | Generally specific to the monosaccharide (D-ribose) but not the anomer. |
| Limit of Detection (LOD) | pmol to nmol range, depending on the detector.[3][12] HPLC-ELSD for sugars: 2.5–12.5 mg/L.[12][13] | fmol to pmol range.[4] For monosaccharides: 0.6–2.7 μg/mL.[4] | μmol to mmol range. | Varies widely depending on the assay format (colorimetric, fluorometric). |
| Limit of Quantification (LOQ) | pmol to nmol range.[3][12] HPLC-ELSD for sugars: 12.0–30.0 mg/L.[12][13] | fmol to pmol range.[4] For monosaccharides: 3.1–13.3 μg/mL.[4] | μmol to mmol range. | Varies widely. |
| Precision (%RSD) | Typically <5%.[14] For sugars by HPLC-ELSD, intra-day <2%, inter-day <6%.[12] | Typically <10%. | High reproducibility, with variability as low as 4% in interlaboratory studies.[3] | Typically <10%. |
| Accuracy (% Recovery) | Typically 95-105%.[11][15] For sugars by HPLC-ELSD, 86-119%.[12][13] | Typically 90-110%. | High accuracy for quantification.[16][17] | Dependent on matrix effects. |
| Throughput | High, suitable for large sample numbers. | Moderate, due to derivatization and longer run times. | Low to moderate, longer acquisition times for quantitative analysis. | High, especially in microplate format. |
| Structural Information | Limited to retention time, co-elution with standards. | Provides mass spectral data for identification. | Provides detailed structural and conformational information.[4][12] | None. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This protocol describes the analysis of this compound using HPLC with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization for UV detection.[3]
1. Sample Preparation and Derivatization:
-
A standard solution of this compound (1 mg/mL) is prepared in ultrapure water.
-
To 100 µL of the standard or sample solution, 100 µL of 0.5 M NaOH and 200 µL of 0.5 M PMP in methanol (B129727) are added.
-
The mixture is incubated at 70°C for 30 minutes.
-
After cooling to room temperature, the reaction is neutralized with 100 µL of 0.5 M HCl.
-
The solution is then extracted three times with 500 µL of chloroform (B151607) to remove excess PMP. The aqueous layer containing the PMP-labeled sugar is collected for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 250 nm.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound using GC-MS following silylation.[4][6]
1. Sample Preparation and Derivatization:
-
A known amount of the dried sample or standard is placed in a reaction vial.
-
100 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are added.
-
The vial is tightly capped and heated at 60°C for 30 minutes to ensure complete derivatization.
-
The vial is cooled to room temperature before injection into the GC-MS.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the quantitative analysis of this compound using ¹H NMR.[2][17][18]
1. Sample Preparation:
-
A precisely weighed amount of the sample is dissolved in a known volume of a deuterated solvent (e.g., D₂O).
-
A known amount of an internal standard (e.g., maleic acid) with a known purity is added to the solution for absolute quantification.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiment: A standard 1D ¹H NMR experiment with water suppression if necessary.
-
Key Parameters for Quantification:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Processing and Quantification:
-
The acquired spectrum is Fourier transformed and phase corrected.
-
The signals corresponding to the anomeric proton of this compound and the internal standard are integrated.
-
The concentration of this compound is calculated based on the integral ratio, the number of protons, and the known concentration of the internal standard.
Enzymatic Assay for D-Ribose
This protocol describes a general enzymatic assay for the determination of D-ribose, which can be adapted for this compound. This method is based on the conversion of D-ribose to a product that can be measured spectrophotometrically.[19][20]
1. Reagents:
-
Ribokinase.
-
ATP.
-
A suitable coupling enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase).
-
NADH.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5).
2. Assay Procedure:
-
A reaction mixture containing the buffer, ATP, coupling enzymes, and NADH is prepared.
-
The sample or standard solution containing D-ribose is added to the reaction mixture.
-
The reaction is initiated by adding ribokinase.
-
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time.
-
The rate of the reaction is proportional to the concentration of D-ribose in the sample.
Visualizing the Methodologies and Pathways
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A workflow diagram illustrating the key steps for the analysis of this compound using four different analytical techniques.
Caption: A simplified diagram of the Pentose Phosphate Pathway, highlighting the production of Ribose-5-Phosphate.[8][9][10][21][22]
Conclusion
The choice of an analytical technique for the detection of this compound is a critical decision that impacts the quality and applicability of the resulting data.
-
HPLC offers a balance of throughput and sensitivity, making it suitable for routine quantitative analysis, especially when coupled with detectors like ELSD or after derivatization for UV/fluorescence detection.[4][16][23]
-
GC-MS provides high sensitivity and specificity, along with structural information from mass spectra, but requires derivatization, which can be time-consuming.[4][24][25]
-
NMR spectroscopy is unparalleled in its ability to provide detailed structural and conformational information, including the unambiguous differentiation and quantification of anomers, though with lower sensitivity compared to chromatographic methods.[1][2][3][4][12][16][17][26]
-
Enzymatic assays can be highly specific and suitable for high-throughput screening but typically do not distinguish between anomers and can be susceptible to matrix interference.
Researchers should carefully consider the specific goals of their study, sample matrix, and available instrumentation when selecting the most appropriate method for this compound analysis. This guide provides the foundational information to make an informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Real-Life Reproducibility Assessment for NMR Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 15. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. THE METABOLISM OF D-RIBOSE IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. jackwestin.com [jackwestin.com]
- 23. mdpi.com [mdpi.com]
- 24. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Beta-D-Ribopyranose and Other Pentoses in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of beta-D-Ribopyranose (commonly known as D-ribose in biological contexts) and other pentose (B10789219) sugars, including D-xylose, L-arabinose, and D-lyxose, in various cellular assays. The information presented is collated from multiple studies to offer a comprehensive overview for researchers in cellular biology and drug development.
Executive Summary
Pentose sugars, monosaccharides with five carbon atoms, play diverse roles in cellular metabolism and signaling. This compound is a central molecule in cellular energy metabolism, serving as a critical component of ATP and a key intermediate in the pentose phosphate (B84403) pathway (PPP). In contrast, other pentoses such as D-xylose, L-arabinose, and D-lyxose exhibit more varied and context-dependent effects on mammalian cells, ranging from inhibitory to potentially therapeutic. This guide synthesizes available data on their comparative effects on cell viability, proliferation, and apoptosis, and details the experimental protocols for assessing these parameters.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative effects of different pentoses on cellular functions as reported in various studies. It is important to note that these data are compiled from different experiments using various cell lines and conditions, and therefore, direct comparisons should be made with caution.
Table 1: Comparative Effects of Pentoses on Cell Viability
| Pentose | Cell Line(s) | Concentration | Exposure Time | Observed Effect on Cell Viability | Citation(s) |
| This compound | SH-SY5Y, HEK293T | 10 mM - 50 mM | 48 - 72 hours | Significant decrease | |
| D-Xylose | CHO-K1, L-cells, HeLa | Not specified | Not specified | Transported into cells, minimal direct impact on viability reported | |
| L-Arabinose | Breast cancer cell lines | Dose-dependent | 72 hours | Inhibition of proliferation, suggesting decreased viability | [1] |
| D-Lyxose | Various cancer cell lines | Not specified | Not specified | Precursor for anti-tumor agents, direct viability data limited | [2] |
Table 2: Comparative Effects of Pentoses on Apoptosis
| Pentose | Cell Line(s) | Concentration | Exposure Time | Observed Effect on Apoptosis | Citation(s) |
| This compound | Not specified | High concentrations | > 24 hours | Cell death observed, mechanism not specified as apoptosis | |
| D-Arabinose | Breast cancer cell lines | Dose-dependent | Not specified | Induces cell cycle arrest, linked to autophagy | [1] |
Table 3: Comparative Effects of Pentoses on Intracellular ATP Levels
| Pentose | Cell Line(s) | Condition | Observed Effect on Intracellular ATP | Citation(s) |
| This compound | Myocardial cells | Ischemia/Mitochondrial dysfunction | Enhances recovery of ATP levels | [3] |
| D-Xylose | Saccharomyces cerevisiae | Co-metabolism with D-ribose | Indirectly supports metabolism that can lead to ATP production | [4] |
Signaling Pathways and Metabolic Fates
The cellular effects of pentoses are intrinsically linked to their metabolic pathways and their influence on key signaling networks.
References
- 1. D-arabinose induces cell cycle arrest by promoting autophagy via p38 MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of D-ribose as a cometabolite in D-xylose metabolism by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Purity of Synthetic beta-D-Ribopyranose: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques to establish the purity of synthetic beta-D-Ribopyranose, a key monosaccharide in various biological molecules. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate methods for your specific needs.
Purity Assessment Workflow
The determination of the purity of a synthetic compound like this compound is a multi-step process. A logical workflow ensures a thorough and reliable assessment, starting from fundamental structural confirmation to the quantification of impurities.
Caption: Workflow for the comprehensive purity assessment of synthetic this compound.
Comparison of Analytical Techniques
The following table summarizes the key analytical techniques used to determine the purity of synthetic this compound, highlighting their strengths and the type of information they provide.
| Technique | Information Provided | Typical Purity Range Detectable | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of related impurities (e.g., other sugars, degradation products). | >95% (with high accuracy) | High sensitivity and resolution, well-established for quantitative analysis.[1][2] | May require derivatization for sensitive UV detection.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, isomeric (anomeric) purity, identification of impurities with different chemical structures. | >90% (quantitative NMR) | Provides detailed structural information, non-destructive.[3] | Lower sensitivity compared to HPLC, complex spectra can be challenging to interpret.[3][4] |
| Mass Spectrometry (MS) | Confirmation of molecular weight, structural information from fragmentation patterns. | Qualitative | High sensitivity and specificity for molecular weight determination.[5] | Not inherently quantitative without coupling to a separation technique (e.g., LC-MS). |
| Elemental Analysis | Determination of the elemental composition (Carbon, Hydrogen, Oxygen). | Confirms expected elemental ratios | Fundamental for confirming the empirical formula. | Does not provide information on isomeric purity or the nature of impurities. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these purity assessment techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect any related impurities.
Instrumentation:
-
HPLC system with a Refractive Index (RI) detector or a UV detector (if derivatization is used).
-
Amino-proplyl or HILIC column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Acetonitrile:Water gradient (e.g., starting with 80:20 v/v).
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the anomeric purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Solvent:
-
Deuterium oxide (D₂O).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound sample in 0.5 mL of D₂O.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Key signals for this compound in D₂O are expected in the 3.5-5.0 ppm range. The anomeric proton (H-1) of the beta-isomer typically appears as a doublet around 4.8 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
The anomeric carbon (C-1) of the beta-isomer is expected around 95 ppm.
-
-
2D NMR (COSY, HSQC):
-
Acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm the connectivity of protons and carbons, providing unambiguous structural confirmation.
-
-
Data Processing:
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integral of the anomeric proton of the beta-isomer to the sum of the integrals of all anomeric protons provides the anomeric purity.
-
Compare the chemical shifts with literature values for this compound to confirm the structure.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic this compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthetic this compound sample in a suitable solvent (e.g., methanol/water).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis:
-
Look for the molecular ion peak. For this compound (C₅H₁₀O₅, molecular weight 150.13 g/mol ), expect to see an ion corresponding to [M+Na]⁺ at m/z 173.04 or [M-H]⁻ at m/z 149.04.[6]
-
Elemental Analysis
Objective: To determine the elemental composition of the synthetic this compound.
Instrumentation:
-
CHN/O elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-2 mg) of the dried synthetic this compound sample into a tin capsule.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. Oxygen content is typically determined by pyrolysis.
-
Data Analysis:
-
The instrument software calculates the percentage of Carbon, Hydrogen, and Oxygen.
-
Compare the experimental percentages with the theoretical values for C₅H₁₀O₅ (C: 40.00%, H: 6.71%, O: 53.29%).
-
Signaling Pathway and Logical Relationships
Caption: Decision-making pathway for purity verification of synthetic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H10O5 | CID 441481 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Inter-laboratory Comparison of beta-D-Ribopyranose Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of beta-D-Ribopyranose is crucial for various applications, from metabolic studies to the quality control of biopharmaceuticals. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data from various studies. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Comparative Analysis of Quantification Methods
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assays |
| Principle | Separation based on the differential partitioning of the analyte between a mobile and a stationary phase, followed by detection (e.g., Refractive Index, UV). | Separation of volatile derivatives of the analyte based on their boiling points and interaction with a stationary phase, followed by mass-based detection and quantification. | Specific enzymatic conversion of this compound, leading to a measurable product (e.g., colorimetric or fluorescent). |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. For D-Ribose, a detection limit of 50 ng has been reported for HPLC-RID.[1] | Highly sensitive, with LODs in the picogram to femtogram range. For monosaccharides, LODs can be in the low µg/mL range.[2][3] | Dependent on the specific assay and detection method, but can be highly sensitive, often in the low µM to nM range. |
| Limit of Quantification (LOQ) | Generally in the low µg/mL range. For some sugars, LOQs of 0.03–0.56 mg/mL have been reported for HPLC-RID.[4] | Typically in the low µg/mL range. For some methylated hexoses, LOQs were found to be 26 µg/mL and 41 µg/mL.[2] | Dependent on the assay, but can be in the low µM range. |
| Linearity (R²) | Excellent, typically >0.99. For total sugars, an R² of 0.9998 has been achieved.[5] | Excellent, typically >0.99. For monosaccharides, R² values >0.998 have been reported.[6] | Good to excellent, depending on the assay and concentration range. |
| Precision (%RSD) | Good, with intra-day and inter-day precision typically <5%. For total sugars, RSDs of less than 2.0% have been reported.[5] | Good, with intra- and inter-day precision typically <10%. For some hexoses, RSDs in the range of 4.68% to 6.45% have been reported.[2] | Good, with intra- and inter-assay precision typically <10%. |
| Accuracy (% Recovery) | Good, typically within 90-110%. For D-ribose, recoveries of 95.5%-104% have been reported.[1] | Good, typically within 80-120%, depending on the complexity of the matrix. | Good, typically within 90-110%. |
| Sample Preparation | Minimal, often requiring only filtration or dilution. | More extensive, requiring hydrolysis (if part of a larger molecule) and derivatization to increase volatility. | Can be minimal, but may require sample cleanup to remove interfering substances. |
| Throughput | Moderate to high, with typical run times of 10-30 minutes per sample. | Lower, due to longer run times and more complex sample preparation. | High, especially with microplate-based formats. |
| Specificity | Can be challenging for isomeric sugars. Co-elution is a potential issue. | High, due to the combination of chromatographic separation and mass spectrometric detection. | Very high, due to the specific nature of enzyme-substrate interactions. |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using HPLC, GC-MS, and a general protocol for an enzymatic assay.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is based on the United States Pharmacopeia-National Formulary (USP-NF) monograph for Ribose.
1. System and Materials:
-
HPLC system with a refractive index detector.
-
Column: A column containing L22 packing material (e.g., a strong cation-exchange resin in the calcium form), 8.0-mm × 30-cm; 6-µm packing.
-
Mobile phase: Degassed water.
-
System suitability solution: 20 mg/mL of USP Ribose Reference Standard (RS) and 0.2 mg/mL of USP Arabinose RS in the mobile phase.
-
Standard solution: 20 mg/mL of USP Ribose RS in the mobile phase.
-
Sample solution: 20 mg/mL of the sample in the mobile phase.
2. Chromatographic Conditions:
-
Detector Temperature: 40°C.
-
Column Temperature: 80°C.
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
3. System Suitability:
-
Resolution: Not less than 1.2 between ribose and arabinose in the system suitability solution.
-
Tailing factor: Not more than 1.5 for the ribose peak in the standard solution.
-
Column efficiency: Not less than 2500 theoretical plates for the ribose peak in the standard solution.
-
Relative standard deviation: Not more than 2.0% for replicate injections of the standard solution.
4. Analysis:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Calculate the percentage of this compound in the sample using the peak responses from the sample and standard solutions and their respective concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of monosaccharides, including ribose, by GC-MS after derivatization.
1. Sample Preparation and Derivatization:
-
Hydrolysis (if necessary): If this compound is part of a larger oligosaccharide or glycoconjugate, perform acid hydrolysis (e.g., with 2M trifluoroacetic acid at 110°C for 4 hours) to release the monosaccharides.
-
Reduction: Reduce the aldehyde group of the monosaccharides to an alcohol group by adding sodium borohydride.
-
Acetylation: Acetylate the hydroxyl groups to form volatile alditol acetates by reacting with acetic anhydride.
-
Extraction: Extract the alditol acetate (B1210297) derivatives into an organic solvent (e.g., dichloromethane).
2. GC-MS System and Conditions:
-
GC-MS system equipped with a capillary column suitable for sugar analysis (e.g., a DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min), and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected fragments of the ribose derivative (e.g., m/z 50-450).
3. Quantification:
-
Prepare a calibration curve using standard solutions of this compound that have undergone the same derivatization procedure.
-
Identify the ribose derivative peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Enzymatic Assay
This is a general protocol for a colorimetric enzymatic assay. The specific reagents and conditions will vary depending on the commercial kit used.
1. Principle:
-
A specific enzyme, such as a ribose dehydrogenase, catalyzes the oxidation of this compound.
-
This reaction is coupled to the reduction of a chromogenic substrate, resulting in a color change that is proportional to the amount of ribose in the sample.
2. Materials:
-
Enzymatic assay kit for D-ribose containing the necessary enzymes, substrates, and buffers.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
-
96-well microplate.
-
Standard solutions of this compound.
3. Procedure:
-
Prepare a standard curve by diluting the this compound standard to a range of known concentrations.
-
Pipette the standards and samples into the wells of the 96-well plate.
-
Add the enzyme reaction mixture to each well.
-
Incubate the plate at a specified temperature and for a specific time, as per the kit instructions.
-
Measure the absorbance of each well at the wavelength specified in the kit protocol.
4. Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentrations to create a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the workflow of an inter-laboratory comparison and the fundamental principles of the discussed analytical methods.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Comparison of analytical principles for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of beta-D-Ribopyranose: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of beta-D-Ribopyranose, a naturally occurring monosaccharide essential in various biological processes. While generally not classified as a hazardous substance, proper laboratory practices for chemical waste management should always be followed.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with care. Although it is a sugar, standard laboratory safety protocols should be observed.
Personal Protective Equipment (PPE):
-
Wear safety glasses to protect from dust particles.
-
Use impervious gloves to avoid skin contact.
-
A lab coat should be worn to protect clothing.
Handling:
-
Use in a well-ventilated area.
-
Wash hands thoroughly with soap and water after handling.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and whether it is contaminated with other hazardous materials.
For Uncontaminated this compound:
Some institutions may permit the disposal of small quantities of non-hazardous chemicals like this compound in the regular trash, provided it is not contaminated. However, it is imperative to consult your institution's specific guidelines.
-
Verification: Confirm with your institution's Environmental Health and Safety (EHS) office that this compound is not considered a regulated hazardous waste.
-
Containerization: Place the solid this compound in a sealed, clearly labeled container.
-
Disposal: If approved by EHS, the sealed container may be placed in the regular laboratory trash.
For Contaminated this compound or if Considered Chemical Waste:
If this compound is mixed with hazardous substances or if your institution's policy is to treat all chemicals as waste, the following procedure must be followed.
-
Waste Identification: Classify the waste. If mixed with solvents or other hazardous materials, the waste mixture will take on the hazardous characteristics of those components (e.g., flammable, corrosive, toxic).
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution).
-
List all chemical constituents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS office for pickup.[4][5]
-
Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office for specific non-hazardous materials.[6][7]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [4] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [4] |
| Container Headspace | At least one inch | |
| Partially Filled Container Storage | Up to 1 year | [5] |
| Full Container Removal | Within 3 days of becoming full | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for the specific product you are using and follow all local, state, and federal regulations, as well as your institution's specific waste disposal policies. When in doubt, contact your Environmental Health and Safety department.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling beta-D-Ribopyranose
Essential safety protocols and logistical plans for the secure handling and disposal of beta-D-Ribopyranose are outlined below to ensure the well-being of laboratory personnel and the integrity of research. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals, reinforcing a culture of safety and responsibility in the laboratory.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is crucial to mitigate any potential risks. One safety data sheet has indicated that it may cause eye irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, safety glasses or goggles, chemical-resistant gloves (such as nitrile), and closed-toe shoes. This standard level of protection is designed to prevent accidental contact with skin and eyes.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is clearly labeled and tightly sealed.
2. Preparation and Handling:
-
Before handling, ensure that all necessary PPE is worn correctly.
-
Handle the solid chemical in a designated area, such as a laboratory bench or a fume hood if there is a potential for dust generation.
-
Use a spatula or other appropriate tools to weigh and transfer the powder to avoid creating dust.
-
In case of a spill, immediately clean the area with a damp cloth or paper towel, and dispose of the cleaning materials as chemical waste.
3. Experimental Procedures:
-
When dissolving or mixing this compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a water bath or a heating mantle to ensure even and controlled heating. Avoid direct flames.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.
-
Unused this compound: Dispose of as chemical waste through a licensed chemical destruction facility or by controlled incineration.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and paper towels, should be collected in a designated, labeled waste container and disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water) before recycling or disposal. The rinseate should be collected and disposed of as chemical waste.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C5H10O5 |
| Molecular Weight | 150.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 95 - 105 °C |
| Solubility | Soluble in water |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
